MMP-2 Inhibitor-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H23N3O5S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(2R)-N'-benzyl-N-hydroxy-2-[(4-methylphenyl)sulfonylamino]pentanediamide |
InChI |
InChI=1S/C19H23N3O5S/c1-14-7-9-16(10-8-14)28(26,27)22-17(19(24)21-25)11-12-18(23)20-13-15-5-3-2-4-6-15/h2-10,17,22,25H,11-13H2,1H3,(H,20,23)(H,21,24)/t17-/m1/s1 |
Clé InChI |
ZFDDGPQQZXYRRV-QGZVFWFLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MMP-2 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of MMP-2 Inhibitor-4, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The information presented herein is intended to support research and development efforts targeting MMP-2 for various therapeutic applications.
Introduction to MMP-2 and Its Inhibition
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis.[3] However, its overexpression and aberrant activity are strongly implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis, making it a critical target for therapeutic intervention.[4][5][6]
MMP-2 inhibitors are designed to block the catalytic activity of the enzyme, thereby preventing the breakdown of the ECM and mitigating the downstream pathological consequences.[3] this compound, also identified as compound 3h in recent literature, is a novel D(-)-glutamine-based derivative that has demonstrated potent and selective inhibition of MMP-2.[6][7]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound involves its direct interaction with the active site of the MMP-2 enzyme. As a D(-)-glutamine derivative, its chemical structure is designed to fit within the substrate-binding cleft of MMP-2 and interact with key residues, as well as the catalytic zinc ion (Zn²⁺), which is essential for the enzyme's proteolytic activity.[3][4][8]
In silico molecular docking studies of similar D(-)-glutamine-based inhibitors suggest that these molecules establish stable binding interactions within the MMP-2 active site.[4][8] This binding is thought to be mediated by co-ordination to the catalytic zinc ion and hydrogen bonding with surrounding amino acid residues, effectively blocking substrate access and inactivating the enzyme.[4][9]
The inhibitory effect of this compound is not exclusive to MMP-2, as it has also shown activity against other related metalloproteinases, albeit with lower potency. This selectivity profile is crucial for its therapeutic potential, as off-target inhibition of other MMPs can lead to undesirable side effects.[6]
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the available data.
| Parameter | MMP-2 | MMP-9 | MMP-12 |
| IC₅₀ (nM) | 266.74 | 402.75 | 1237.39 |
Table 1: Inhibitory activity (IC₅₀) of this compound against MMP-2, MMP-9, and MMP-12. Data sourced from MedchemExpress.[6]
Key Signaling Pathways Modulated by MMP-2 Inhibition
Inhibition of MMP-2 by compounds such as this compound can have significant downstream effects on various signaling pathways that are crucial for cancer progression and other diseases.
Angiogenesis Signaling
MMP-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][10][11] It promotes angiogenesis by degrading the basement membrane, allowing endothelial cells to migrate and proliferate. Furthermore, MMP-2 can release pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), from the ECM.[11] By inhibiting MMP-2, this compound can disrupt these processes and exert anti-angiogenic effects.[5][7]
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine that can have both tumor-suppressing and tumor-promoting roles. MMP-2 can activate latent TGF-β by cleaving the latency-associated peptide, thereby promoting signaling pathways that can enhance cell migration and invasion. Inhibition of MMP-2 can therefore modulate TGF-β signaling.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation, survival, and migration in many cancers. MMP-2 can contribute to the activation of EGFR signaling through the shedding of EGFR ligands from the cell surface. By inhibiting MMP-2, this compound can indirectly attenuate EGFR-mediated downstream effects.
Experimental Protocols
The characterization of MMP-2 inhibitors like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Fluorometric MMP-2 Inhibition Assay
This assay is used to determine the IC₅₀ value of an inhibitor by measuring the enzymatic activity of MMP-2 on a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations.
-
In a 96-well black microplate, add the diluted inhibitor solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant MMP-2 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.[12]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[13]
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples and to assess the effect of inhibitors on their activity.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Samples containing MMP-2 (e.g., conditioned cell culture media, tissue extracts)
-
This compound
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.6)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water)
-
Destaining solution (e.g., methanol/acetic acid/water)
Protocol:
-
Prepare protein samples in non-reducing sample buffer. Do not heat the samples.
-
If testing the inhibitor, pre-incubate the samples with this compound at the desired concentration.
-
Load the samples onto a polyacrylamide gel containing 0.1% gelatin.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The intensity of the bands can be quantified using densitometry to assess the level of MMP activity.[7]
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This assay evaluates the effect of an MMP-2 inhibitor on the ability of cells to migrate through a porous membrane, and in the case of invasion assays, through a layer of ECM.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
For invasion assays, inserts coated with a basement membrane matrix (e.g., Matrigel)
-
Cancer cell line known to express MMP-2 (e.g., K562)[4]
-
Cell culture medium with and without serum
-
This compound
-
Staining solution (e.g., crystal violet)
Protocol:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the chamber for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percentage of inhibition of migration/invasion for each inhibitor concentration compared to the vehicle control.
Experimental Workflow for Characterization
The characterization of a novel MMP-2 inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
This compound represents a promising D(-)-glutamine-based scaffold for the development of novel therapeutics targeting MMP-2. Its mechanism of action, centered on the potent and selective inhibition of MMP-2's catalytic activity, offers a viable strategy to counteract the pathological processes driven by this enzyme. The detailed experimental protocols and understanding of the modulated signaling pathways provided in this guide are intended to facilitate further research and development of this and similar classes of MMP-2 inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling to translate the promising in vitro activity into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix metalloproteinases: pro- and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of D(-) glutamine-based MMP-2 inhibitors as an effective remedy for the management of chronic myeloid leukemia-Part-I: Synthesis, biological screening and in silico binding interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of D(-)-glutamine-based MMP-2 inhibitors as an effective remedy for the management of chronic myeloid leukemia-Part-III: Synthesis, biological screening and in silico binding interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and clinical studies of MMP inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMP-2/TIMP-2/TIMP-4 versus MMP-9/TIMP-3 in Transition from Compensatory hypertrophy and angiogenesis to decompensatory heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of MMP-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Matrix Metalloproteinase-2 (MMP-2) inhibitors. MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. Its over-activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis, making it a significant target for therapeutic intervention. This document delves into the core chemical scaffolds investigated for MMP-2 inhibition, presents quantitative SAR data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Core Principles of MMP-2 Inhibition
The design of MMP-2 inhibitors hinges on key structural requirements for effective binding and inhibition. These include:
-
A Zinc-Binding Group (ZBG): This functional group is essential for chelating the catalytic zinc ion (Zn²⁺) in the active site of MMP-2.[1]
-
Interactions with the Enzyme Backbone: Functional groups that can form hydrogen bonds with the enzyme's backbone contribute to inhibitor potency.
-
Occupation of Enzyme Subsites: Side chains that can effectively interact with the enzyme's subsites, particularly the deep and narrow S1' pocket, are crucial for achieving high affinity and selectivity.[1]
Structure-Activity Relationship (SAR) of MMP-2 Inhibitors
The development of potent and selective MMP-2 inhibitors has explored a variety of chemical scaffolds. The following sections summarize the SAR for the most prominent classes.
Hydroxamate-Based Inhibitors
Hydroxamic acids are among the most potent and extensively studied MMP inhibitors due to the strong chelating ability of the hydroxamate group (-CONHOH) with the catalytic zinc ion.[2]
Key SAR Insights for Hydroxamate Inhibitors:
-
Zinc-Binding Group: The hydroxamate moiety is a powerful bidentate ligand for the zinc ion in the active site.[3]
-
P1' Group: The nature of the substituent at the P1' position, which fits into the S1' pocket of the enzyme, is a primary determinant of potency and selectivity. Large, hydrophobic groups are generally favored for interaction with the deep S1' pocket of MMP-2.
-
P2' and P3' Groups: Modifications at these positions can influence interactions with other subsites of the enzyme and impact selectivity against other MMPs.
-
Scaffold Rigidity: Introducing conformational constraints, for instance through cyclic structures, can enhance binding affinity by reducing the entropic penalty upon binding.
Table 1: SAR of Selected Hydroxamate-Based MMP-2 Inhibitors
| Compound ID | R1 (P1' position) | R2 | IC50 (nM) for MMP-2 | Reference |
| 1 | -CH2CH(CH3)2 | -L-Trp-NHCH3 | 0.4 | [3] |
| 2 | -CH2Ph | -L-Trp-NHCH3 | 0.5 | [3] |
| 3 | -(CH2)2Ph | -L-Trp-NHCH3 | 0.3 | [3] |
| CGS-27023A | -CH2-isobutyl | N-(4-methoxyphenylsulfonyl)glycyl | 11 | [3] |
| Analogue of CGS-27023A | -CH2-isobutyl | N-(4-methoxyphenylsulfonyl)glycyl with modification | 0.7 | [3] |
Non-Hydroxamate Inhibitors
The development of non-hydroxamate MMP inhibitors has been driven by the desire to overcome the poor pharmacokinetic profiles and lack of selectivity sometimes associated with hydroxamates. These inhibitors utilize alternative zinc-binding groups.
Barbiturate (B1230296) derivatives have emerged as a promising class of non-hydroxamate MMP inhibitors. The barbiturate ring acts as the zinc-binding group.
Key SAR Insights for Barbiturate Inhibitors:
-
Linker Length: In dimeric barbiturates, the length of the linker connecting the two barbiturate moieties can influence inhibitory potency.
-
Substituents on the Barbiturate Ring: Modifications to the barbiturate ring can affect both potency and selectivity.
Table 2: SAR of Selected Barbiturate-Based MMP-2 Inhibitors
| Compound ID | Linker (n) | IC50 (nM) for MMP-2 | Reference |
| Monomer | N/A | ~100-1000 | [4] |
| Dimer 1 | 2 | ~100-1000 | [4] |
| Dimer 2 | 6 | ~100-1000 | [4] |
| Dimer 3 | 12 | ~100-1000 | [4] |
Thiophene-containing compounds represent another class of non-hydroxamate MMP inhibitors. The thiophene (B33073) ring can be incorporated into various scaffolds to interact with the enzyme's active site.
Key SAR Insights for Thiophene-Based Inhibitors:
-
Substitution Pattern: The position and nature of substituents on the thiophene ring are critical for activity. Electron-withdrawing groups can influence the electronic properties of the molecule and its interaction with the active site.
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, which can improve physicochemical properties and binding affinity.[5]
Table 3: SAR of Selected Thiophene-Based MMP-2 Inhibitors
| Compound ID | Scaffold | Key Substituents | IC50 (µM) for MMP-2 | Reference |
| Compound A | Thiophene-2-carboxamide | Varied aryl groups | Not specified | [6] |
| Compound B | Benzothiophene | Trifluoromethoxy group | Not specified | [5] |
| Compound 21 | Benzothiophene hybrid | Rhodanine | Not specified for MMP-2 | [5] |
Note: Specific IC50 values for thiophene-based MMP-2 inhibitors were not presented in a structured table in the searched literature. The table highlights key structural features and the lack of readily available quantitative data.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for SAR studies. The following are detailed methodologies for two common MMP-2 inhibition assays.
Gelatin Zymography
Gelatin zymography is a sensitive technique used to detect and quantify the activity of gelatinases like MMP-2.
Materials:
-
10% SDS-PAGE gel containing 0.1% (1mg/ml) gelatin
-
Samples (e.g., conditioned cell culture media)
-
2x SDS loading buffer (without 2-mercaptoethanol)
-
Washing Buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM CaCl2, 50 mM NaCl, 0.05% Brij35)
-
Staining Solution (e.g., 0.25% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures. If necessary, concentrate the media to increase the concentration of MMPs. Mix 20 µL of the sample with 2x SDS loading buffer. Do not boil the samples.[7]
-
Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C at approximately 150-200V until the dye front reaches the bottom of the gel.[7]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each at room temperature in the washing buffer to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel overnight (16-24 hours) at 37°C in the incubation buffer. During this time, the active MMP-2 will digest the gelatin in the gel.[7]
-
Staining and Destaining: Stain the gel with the staining solution for 1 hour at room temperature. Destain the gel with the destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.[7]
-
Analysis: The intensity of the clear bands can be quantified using densitometry to determine the relative activity of MMP-2.
Fluorometric Inhibition Assay
This assay provides a quantitative measure of MMP-2 activity and inhibition by using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 enzyme
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
Test inhibitors at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the MMP-2 enzyme in assay buffer. Prepare a working solution of the fluorogenic substrate in assay buffer. Prepare serial dilutions of the test inhibitor.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the test inhibitor at different concentrations, and the MMP-2 enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer and substrate without enzyme).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over a period of time (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition versus the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways that regulate MMP-2 expression and activation is crucial for developing targeted therapies.
Signaling Pathways Regulating MMP-2
The expression and activation of MMP-2 are controlled by complex signaling networks, primarily the PI3K/Akt and ERK/MAPK pathways.
Signaling pathways regulating MMP-2 expression and activation.
Experimental Workflow for MMP-2 Inhibitor Screening
The general workflow for screening potential MMP-2 inhibitors involves a series of steps from initial high-throughput screening to more detailed characterization.
General workflow for the screening and development of MMP-2 inhibitors.
Conclusion
The structure-activity relationship of MMP-2 inhibitors is a well-developed field, with hydroxamates being the most explored class of compounds. However, the quest for inhibitors with improved selectivity and pharmacokinetic properties has led to the investigation of diverse non-hydroxamate scaffolds, including barbiturates and thiophenes. A thorough understanding of the SAR, coupled with robust experimental methodologies and a clear picture of the underlying biological pathways, is essential for the rational design and development of novel and effective MMP-2 inhibitors for therapeutic applications. This guide provides a foundational resource for researchers and professionals engaged in this critical area of drug discovery.
References
- 1. A study on quantitative structure–activity relationship and molecular docking of metalloproteinase inhibitors based on L-tyrosine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. studylib.net [studylib.net]
- 7. bpsbioscience.com [bpsbioscience.com]
The Biological Function of MMP-2 Inhibitor-4 (SB-3CT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Its enzymatic activity is integral to physiological processes such as tissue remodeling, wound healing, and angiogenesis.[1][2] However, the dysregulation and overexpression of MMP-2 are strongly implicated in a variety of pathological conditions, including tumor invasion and metastasis, cardiovascular diseases, and inflammatory disorders.[1][3][4] Consequently, the targeted inhibition of MMP-2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the biological functions of a potent and selective MMP-2 inhibitor, commonly referred to as MMP-2/MMP-9 Inhibitor IV, and more specifically identified as SB-3CT.[5] We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and illustrate its impact on crucial signaling pathways.
Introduction to MMP-2 Inhibitor-4 (SB-3CT)
This compound, or SB-3CT, is a small molecule inhibitor that exhibits high selectivity for gelatinases, particularly MMP-2.[5] It is a potent, slow-binding, and mechanism-based inhibitor that directly interacts with the zinc ion within the catalytic site of MMP-2, thereby blocking its proteolytic activity.[5][6] This inhibitory action prevents the breakdown of the ECM, a critical step in cancer cell invasion and the formation of new blood vessels that supply tumors (angiogenesis).[2][3]
Mechanism of Action
SB-3CT functions as a mechanism-based inhibitor. The key event in the inhibition of MMP-2 by SB-3CT is the enzyme-catalyzed ring-opening of its thiirane (B1199164) group, which leads to the formation of a stable zinc-thiolate species.[6][7] This covalent modification of the enzyme's active site results in potent and sustained inhibition.[5] Computational studies have further elucidated this mechanism, highlighting the deprotonation of the inhibitor by a glutamate (B1630785) residue in the active site, followed by the opening of the thiirane ring and subsequent binding of the thiolate product to the catalytic zinc ion.[6]
Quantitative Data
The efficacy and selectivity of SB-3CT have been quantified in numerous studies. The following tables summarize the key inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for SB-3CT against various MMPs, as well as its efficacy in in vivo models.
Table 1: Inhibitory Activity of SB-3CT against various MMPs
| MMP Target | Ki (nM) | IC50 (nM) | Reference(s) |
| MMP-2 | 13.9, 24 ± 6 | - | [5][8] |
| MMP-9 | 600, 400 ± 15 | - | [5][8] |
| MMP-1 | 206,000 | - | [5] |
| MMP-3 | 15,000 | - | [5] |
| MMP-7 | 96,000 | - | [5] |
Note: Data may vary slightly between different experimental conditions and assay formats.
Table 2: In Vivo Efficacy of SB-3CT in Preclinical Models
| Animal Model | Cancer Type/Disease | Dosing Regimen | Key Findings | Reference(s) |
| Mouse | B16F10 Melanoma | Daily administration | Reduced tumor growth and extended survival time.[3] | [3] |
| Mouse | Lewis Lung Carcinoma | Daily administration | Inhibited tumor growth and extended survival.[3] | [3] |
| SCID Mouse | Human Prostate Cancer (PC3) | 50 mg/kg, i.p., every other day for 5 weeks | Inhibited intraosseous tumor growth.[5] | [5] |
| Rat | Traumatic Brain Injury | 50 mg/kg, i.p., at 30 min, 6h, and 12h post-injury | Attenuated behavioral impairments and hippocampal neuron loss. |
Impact on Cellular Signaling Pathways
The inhibition of MMP-2 by SB-3CT has significant downstream effects on intracellular signaling pathways that govern cell proliferation, survival, and migration.
PI3K/Akt Signaling Pathway
One of the most well-documented effects of SB-3CT is its ability to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer.[9][10][11] By inhibiting MMP-2, SB-3CT can lead to the downregulation of Akt phosphorylation, thereby inhibiting the pro-survival signals and promoting apoptosis in cancer cells.[3]
Regulation of PD-L1 Expression
Recent studies have revealed a novel function of SB-3CT in modulating the tumor immune microenvironment. By suppressing the PI3K/Akt pathway, SB-3CT has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[3] PD-L1 is a crucial immune checkpoint protein that, when engaged with its receptor PD-1 on T cells, suppresses the anti-tumor immune response. Therefore, by reducing PD-L1 levels, SB-3CT can enhance the susceptibility of cancer cells to immune-mediated killing, suggesting a synergistic potential with immune checkpoint blockade therapies.[3]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of SB-3CT.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect and quantify the enzymatic activity of MMP-2 in biological samples.
Protocol:
-
Sample Preparation: Conditioned media from cell cultures or tissue homogenates are collected. Protein concentration is determined, and samples are mixed with a non-reducing sample buffer.
-
Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin (the substrate for MMP-2). Electrophoresis is carried out under non-denaturing conditions (without boiling and reducing agents) to preserve the enzymatic activity.
-
Renaturation and Development: Following electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a development buffer containing calcium and zinc ions, which are essential for MMP activity, typically overnight at 37°C. To test the inhibitory effect of SB-3CT, it can be added to the development buffer at a desired concentration (e.g., 10 µM).[12]
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by active MMP-2 will appear as clear bands against a blue background. The intensity of these bands can be quantified using densitometry.
Transwell Cell Migration Assay
This assay is used to assess the effect of SB-3CT on the migratory capacity of cells.
Protocol:
-
Cell Preparation: Cells are serum-starved for several hours to reduce basal migration. They are then resuspended in a serum-free medium. SB-3CT can be added to the cell suspension at various concentrations to assess its inhibitory effect.
-
Assay Setup: A Transwell insert with a porous membrane (typically 8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Seeding: The prepared cell suspension (with or without SB-3CT) is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
Cell Fixation and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as crystal violet.
-
Quantification: The stained cells are visualized under a microscope and counted. Alternatively, the dye can be eluted, and the absorbance can be measured to quantify the number of migrated cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of SB-3CT in a living organism.
Protocol:
-
Cell Implantation: Cancer cells (e.g., B16F10 melanoma or Lewis lung carcinoma cells) are subcutaneously injected into immunocompromised mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups. The treatment group receives SB-3CT via a specified route (e.g., intraperitoneal injection) and dosing schedule (e.g., daily).[3] A control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). Survival data is also collected.
Therapeutic Potential and Future Directions
The potent and selective inhibition of MMP-2 by SB-3CT underscores its significant therapeutic potential in oncology and other diseases characterized by excessive ECM degradation. Its ability to inhibit tumor growth, metastasis, and angiogenesis in preclinical models makes it a compelling candidate for further drug development.[3] Furthermore, the discovery of its role in modulating the immune microenvironment by downregulating PD-L1 expression opens up new avenues for combination therapies with immunotherapy.[3]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of SB-3CT and its analogs to enhance their clinical translatability. Further investigation into the intricate interplay between MMP-2 inhibition and the immune system will be crucial for designing effective combination treatment strategies. While no clinical trials for SB-3CT have been initiated to date, its robust preclinical profile warrants continued investigation as a promising anti-cancer agent.
Conclusion
This compound (SB-3CT) is a highly specific and potent inhibitor of MMP-2 with a well-defined mechanism of action. Its ability to disrupt key pathological processes such as tumor invasion and angiogenesis, coupled with its modulatory effects on critical signaling pathways like PI3K/Akt and its influence on the tumor immune microenvironment, positions it as a valuable tool for both basic research and as a lead compound for the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT Studies of the Ring Opening Mechanism of SB-3CT, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of MMP-2 Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MMP-2 Inhibitor IV, a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2). The information is compiled from publicly available scientific literature and chemical supplier data.
Introduction to MMP-2 and Its Inhibition
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type IV collagen, a major component of basement membranes. Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis. However, its overexpression is implicated in various pathological processes, including tumor invasion and metastasis, cardiovascular diseases, and fibrosis. This makes MMP-2 a significant therapeutic target.
MMP-2 inhibitors are designed to block the catalytic activity of the enzyme, typically by chelating the zinc ion in the active site. The development of selective MMP-2 inhibitors is a key area of research to minimize off-target effects.
Discovery of a Novel Class of Bisphosphonate-Based MMP-2 Inhibitors
MMP-2 Inhibitor IV belongs to a class of biphenyl (B1667301) sulfonylamino methyl bisphosphonic acids. The discovery of these compounds was reported by Rubino M.T. and colleagues in 2011 in the journal ChemMedChem. Their research focused on designing MMP inhibitors with a bisphosphonate group, which not only serves as a zinc-binding group (ZBG) but also confers bone-seeking properties. This dual functionality makes these inhibitors particularly promising for targeting bone-related pathologies where MMP-2 is overexpressed, such as bone metastases.
The design strategy involved combining a biphenyl sulfonylamino moiety, which provides interactions with the specificity pockets of the MMP active site, with a methyl bisphosphonic acid group for zinc chelation and bone targeting.
Synthesis of MMP-2 Inhibitor IV
The synthesis of MMP-2 Inhibitor IV, or ((4'-chlorobiphenyl-4-yl)sulfonamido)methylenediphosphonic acid, is based on the general scheme described by Rubino et al. for biphenyl sulfonylamino methyl bisphosphonic acids. While the exact, detailed protocol for this specific molecule requires consulting the original publication, a general synthetic workflow can be outlined.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for MMP-2 Inhibitor IV.
Detailed Methodologies (General Protocols)
Step 1: Synthesis of 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride
-
Materials: 4'-chloro-[1,1'-biphenyl]-4-sulfonic acid, thionyl chloride, catalytic amount of dimethylformamide (DMF).
-
Procedure: A mixture of 4'-chloro-[1,1'-biphenyl]-4-sulfonic acid and an excess of thionyl chloride is heated under reflux in the presence of a catalytic amount of DMF. The reaction progress is monitored by TLC. Upon completion, the excess thionyl chloride is removed under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of ((4'-chlorobiphenyl-4-yl)sulfonamido)methylenediphosphonic acid
-
Materials: 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride, aminomethylenediphosphonic acid, a suitable base (e.g., pyridine (B92270) or triethylamine), and an appropriate solvent (e.g., dichloromethane (B109758) or chloroform).
-
Procedure: To a cooled solution of aminomethylenediphosphonic acid and the base in the solvent, a solution of 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion. The solvent is then evaporated, and the residue is worked up to isolate the crude product.
Step 3: Purification
-
Procedure: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the pure MMP-2 Inhibitor IV. The final product's identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
Biological Activity and Data
MMP-2 Inhibitor IV has been evaluated for its inhibitory activity against MMP-2 and other related MMPs, as well as for its effects on bone resorption.
In Vitro MMP Inhibition
The inhibitory potency of the compound is typically determined using a fluorogenic substrate assay.
Table 1: Inhibitory Activity of MMP-2 Inhibitor IV and Related Compounds
| Compound | MMP-2 IC₅₀ (nM) | MMP-8 IC₅₀ (nM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) |
| MMP-2 Inhibitor IV | 37 | 320 | > 1 | > 1 |
| Alendronate | 30,000 | - | - | - |
| Zoledronate | 7,800 | - | - | - |
Data compiled from commercial sources and the primary literature abstract. "-" indicates data not available.
Experimental Protocol: MMP Inhibition Assay (General)
-
Enzyme Activation: Recombinant human pro-MMP-2 is activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A stock solution of MMP-2 Inhibitor IV is prepared in DMSO and serially diluted to various concentrations.
-
Assay Procedure: The activated MMP-2 enzyme is pre-incubated with the inhibitor at different concentrations in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for a specified time at 37°C.
-
Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Bone Resorption Inhibition
The ability of MMP-2 Inhibitor IV to inhibit bone resorption is assessed using an osteoclast pit formation assay.
Table 2: Osteoclast Activity Inhibition
| Compound | J774 Macrophage Osteoclast Activity IC₅₀ (µM) |
| MMP-2 Inhibitor IV | 1.7 |
| Alendronate | 30 |
| Zoledronate | 7.8 |
Data compiled from commercial sources.
Experimental Protocol: Osteoclast Pit Formation Assay (General)
-
Cell Culture: Murine macrophage cell line J774 is cultured in the presence of RANKL to induce differentiation into osteoclasts.
-
Treatment: Differentiated osteoclasts are seeded on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates) and treated with various concentrations of MMP-2 Inhibitor IV.
-
Incubation: The cells are incubated for several days to allow for bone resorption.
-
Visualization: After the incubation period, the cells are removed, and the resorption pits are visualized by staining (e.g., with Toluidine Blue) and quantified using microscopy and image analysis software.
-
Data Analysis: The IC₅₀ value for the inhibition of osteoclast activity is calculated.
Mechanism of Action and Signaling Pathways
MMP-2 Inhibitor IV exerts its inhibitory effect through a direct interaction with the MMP-2 enzyme. The proposed mechanism involves the chelation of the catalytic zinc ion by the bisphosphonate group, which blocks the enzyme's proteolytic activity.
Signaling Pathway: MMP-2 Inhibition
Caption: Mechanism of MMP-2 inhibition by MMP-2 Inhibitor IV.
The bisphosphonate moiety's affinity for bone tissue localizes the inhibitor to sites of active bone remodeling, potentially increasing its efficacy in treating bone metastases where MMP-2 activity is elevated.
Conclusion
MMP-2 Inhibitor IV is a potent and selective inhibitor of MMP-2 with the added benefit of bone-targeting properties due to its bisphosphonate group. Its discovery represents a significant advancement in the design of MMP inhibitors for diseases involving excessive bone resorption and tumor metastasis to the bone. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential. Researchers interested in the precise experimental details are encouraged to consult the primary publication by Rubino et al. (2011).
The Role of Selective MMP-2 Inhibition in Cancer Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), a key member of the gelatinase family of enzymes, plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[1] Its overactivity is a hallmark of numerous malignancies, correlating with poor prognosis and advanced disease states.[2] Consequently, the development of potent and selective MMP-2 inhibitors has been a significant focus of anti-cancer drug discovery. This technical guide provides an in-depth overview of the role of a representative selective MMP-2 inhibitor, SB-3CT (also known as MMP-2/MMP-9 Inhibitor IV), in curbing cancer cell invasion. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Introduction to MMP-2 in Cancer Invasion
MMP-2 is a zinc-dependent endopeptidase that degrades type IV collagen, a major structural component of basement membranes.[1] This degradation is essential for cancer cells to break through natural tissue barriers, invade surrounding stroma, and intravasate into blood and lymphatic vessels, ultimately leading to metastasis.[1] The expression and activity of MMP-2 are tightly regulated in normal physiological processes; however, in the tumor microenvironment, this regulation is often disrupted, leading to excessive ECM remodeling that favors tumor progression.[3]
MMP-2/MMP-9 Inhibitor IV (SB-3CT): A Profile
SB-3CT is a potent, selective, and competitive inhibitor of gelatinases, with a particular potency for MMP-2.[4][5] Its mechanism of action is based on a thiirane (B1199164) moiety that interacts with the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[6] This selective inhibition of MMP-2 and, to a lesser extent, MMP-9, makes SB-3CT a valuable tool for studying the specific roles of these gelatinases in cancer progression and a promising candidate for therapeutic development.
Quantitative Data on SB-3CT
The efficacy and selectivity of an inhibitor are paramount in drug development. The following tables summarize the key quantitative data for SB-3CT.
Table 1: Inhibitory Activity of SB-3CT against Matrix Metalloproteinases
| Enzyme | Inhibition Constant (Ki) | Reference |
| MMP-2 | 13.9 nM | [4][5] |
| MMP-9 | 600 nM | [4][5] |
This table clearly demonstrates the high selectivity of SB-3CT for MMP-2 over MMP-9.
Table 2: In Vivo Efficacy of SB-3CT in a B16F10 Melanoma Mouse Model
| Treatment Group | Median Survival Time | p-value vs. Control | Reference |
| Control | 19 days | - | [7] |
| SB-3CT | 31 days | < 0.01 | [7] |
| Anti-PD-1 | Not specified | Not specified | [7] |
| SB-3CT + Anti-PD-1 | 48 days | < 0.001 | [7] |
This data highlights the significant survival benefit conferred by SB-3CT alone and in combination with immunotherapy.
Signaling Pathways Modulated by MMP-2 Inhibition
MMP-2 activity is intricately linked to several signaling pathways that govern cancer cell behavior. Inhibition of MMP-2 by compounds like SB-3CT can lead to the downregulation of key oncogenic pathways.
A study on SB-3CT revealed that its inhibition of MMP-2/9 leads to the downregulation of several signaling pathways implicated in cancer progression and immune evasion, including the PI3K-Akt, AMPK, Hippo, HIF-1, and mTOR signaling pathways.[7] Furthermore, SB-3CT treatment was shown to significantly decrease the expression of PD-L1 on cancer cells, suggesting a role in modulating the tumor immune microenvironment.[7][8]
Experimental Protocols
Accurate and reproducible experimental methods are the cornerstone of scientific research. This section provides detailed protocols for key assays used to evaluate the efficacy of MMP-2 inhibitors.
Gelatin Zymography for MMP-2 Activity
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases like MMP-2.[9]
Protocol:
-
Sample Preparation: Culture cells in serum-free media to collect conditioned media. Centrifuge to remove cellular debris. Concentrate the media if necessary.[10]
-
Gel Electrophoresis: Prepare a polyacrylamide gel containing gelatin. Load equal amounts of protein from each sample mixed with a non-reducing sample buffer. Run the gel under standard SDS-PAGE conditions.[10]
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-48 hours.[11]
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.[11] The pro- and active forms of MMP-2 can be distinguished by their different molecular weights.[9]
In Vitro Invasion Assay (Boyden Chamber)
The Boyden chamber, or transwell assay, is a standard method to assess the invasive potential of cancer cells.[12][13]
Protocol:
-
Chamber Preparation: Use cell culture inserts with a porous membrane (typically 8 µm pores). Coat the upper surface of the membrane with a layer of Matrigel or another basement membrane extract to simulate the ECM.[14][15]
-
Cell Seeding: Plate cancer cells in serum-free medium in the upper chamber of the insert.
-
Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.[14]
-
Inhibition: Add the MMP-2 inhibitor (e.g., SB-3CT) at various concentrations to the upper chamber with the cells.
-
Incubation: Incubate the plate for 12-48 hours to allow for cell invasion.
-
Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells in several microscopic fields to determine the extent of invasion.[12]
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway.[16]
Protocol:
-
Protein Extraction: Lyse treated and untreated cancer cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[2]
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, PD-L1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The selective inhibition of MMP-2 presents a promising strategy for the development of novel anti-cancer therapeutics aimed at preventing invasion and metastasis. The compound SB-3CT serves as a potent and selective tool for elucidating the intricate role of MMP-2 in cancer biology. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of MMP-2 inhibitors. Further research into selective MMP-2 inhibitors, potentially in combination with other therapeutic modalities such as immunotherapy, holds significant promise for improving outcomes for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gelatin zymography protocol | Abcam [abcam.com]
- 10. Gelatin Zymography for MMP Detection | PDF | Chemistry | Biochemistry [scribd.com]
- 11. youtube.com [youtube.com]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
- 16. biomol.com [biomol.com]
An In-depth Technical Guide on MMP-2 Inhibitor IV and its Effect on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in angiogenesis by degrading the extracellular matrix (ECM), thereby facilitating endothelial cell migration, invasion, and tube formation. Consequently, the inhibition of MMP-2 presents a promising therapeutic strategy for anti-angiogenic therapy. This technical guide provides a comprehensive overview of a potent and selective MMP-2 inhibitor, referred to herein as MMP-2 Inhibitor IV, and its effects on angiogenesis. We will delve into its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols for its evaluation, and visualize the key signaling pathways involved.
Introduction to MMP-2 in Angiogenesis
Matrix metalloproteinases (MMPs) are a family of enzymes crucial for the remodeling of the extracellular matrix.[1] Specifically, MMP-2, also known as gelatinase A, is instrumental in the breakdown of type IV collagen, a major component of the basement membrane.[2] This degradation is a prerequisite for endothelial cells to break through the basal lamina and initiate the formation of new blood vessels.[2] The expression and activity of MMP-2 are often upregulated in pathological angiogenesis, such as that observed in tumor progression.[3]
MMP-2's pro-angiogenic functions extend beyond simple ECM degradation. It can release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), that are sequestered in the ECM.[4][5] Furthermore, MMP-2 can interact with cell surface receptors, including integrins like αvβ3, to modulate intracellular signaling pathways that promote endothelial cell survival, proliferation, and migration.[6][7] Given its multifaceted role, selective inhibition of MMP-2 is a highly sought-after therapeutic approach to curtail aberrant angiogenesis.
MMP-2 Inhibitor IV: A Profile
For the purpose of this guide, "MMP-2 Inhibitor IV" refers to two well-characterized, potent, and selective inhibitors of MMP-2. These compounds are often cataloged under this designation and represent the cutting edge of MMP-2-targeted therapeutic development.
-
Compound A: (4'-chlorobiphenyl-4-ylsulfonamido)methylenediphosphonic acid is a cell-permeable bisphosphonate derivative.
-
Compound B: SB-3CT is a thiirane-based, mechanism-based inhibitor.
Mechanism of Action
Both compounds function by directly targeting the catalytic activity of MMP-2. They are designed to interact with the zinc ion at the active site of the enzyme, a critical component for its proteolytic function.[8]
-
(4'-chlorobiphenyl-4-ylsulfonamido)methylenediphosphonic acid acts as a potent inhibitor of MMP-2 with good selectivity over other MMPs.
-
SB-3CT is a slow-binding inhibitor that forms a stable complex with the zinc ion in the MMP-2 active site, leading to potent and selective inhibition.[9]
By inhibiting MMP-2, these compounds prevent the degradation of the basement membrane and the release of matrix-bound pro-angiogenic factors, thereby impeding the initial steps of angiogenesis.
Quantitative Data on Anti-Angiogenic Effects
The efficacy of MMP-2 inhibitors in preventing angiogenesis can be quantified through various in vitro and in vivo assays. While direct quantitative data for "MMP-2 Inhibitor IV" in angiogenesis-specific assays is emerging, the inhibitory constants provide a strong indication of their potential.
Table 1: Inhibitory Activity of MMP-2 Inhibitor IV Compounds
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| (4'-chlorobiphenyl-4-ylsulfonamido)methylenediphosphonic acid | MMP-2 | Enzymatic Assay | IC50 = 37 nM | >8-fold vs MMP-8; >27-fold vs MMP-9 & MMP-14 | [10] |
| SB-3CT | MMP-2 | Enzymatic Assay | Ki = 13.9 nM | >43-fold vs MMP-9; >1100-fold vs MMP-3; >6900-fold vs MMP-7; >14800-fold vs MMP-1 | [9] |
Studies with other selective MMP-2 inhibitors have demonstrated significant anti-angiogenic effects in vitro. For instance, the MMP-2 inhibitor ARP100 has been shown to reduce the migration of metastatic retinoblastoma cells.[11] It is anticipated that MMP-2 Inhibitor IV compounds would exhibit similar or superior efficacy in such assays.
Signaling Pathways
MMP-2's influence on angiogenesis is intricately linked to key signaling pathways within endothelial cells. Inhibition of MMP-2 can disrupt these pathways, leading to a reduction in angiogenic processes.
MMP-2, Integrin αvβ3, and PI3K/Akt/VEGF Pathway
MMP-2 can directly bind to integrin αvβ3 on the surface of endothelial cells.[12] This interaction can trigger downstream signaling cascades, including the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and angiogenesis.[7][11] Activated Akt can, in turn, upregulate the expression of VEGF, a potent pro-angiogenic factor.[11] By inhibiting MMP-2, MMP-2 Inhibitor IV can prevent this interaction and the subsequent activation of the PI3K/Akt/VEGF axis, thereby reducing endothelial cell proliferation and survival.
MMP-2 and VEGF Feedback Loop
MMP-2 and VEGF can exist in a positive feedback loop. MMPs can release VEGF sequestered in the extracellular matrix, making it available to bind to its receptor (VEGFR) on endothelial cells.[5] This binding, in turn, can upregulate the expression of MMPs, including MMP-2.[13] By inhibiting MMP-2, MMP-2 Inhibitor IV can break this cycle, leading to a sustained reduction in angiogenic signaling.
Experimental Protocols
The anti-angiogenic properties of MMP-2 Inhibitor IV can be rigorously assessed using established in vitro and ex vivo models.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel)
-
24-well tissue culture plates
-
MMP-2 Inhibitor IV (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (solvent only)
-
Positive control (e.g., VEGF)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.[14]
-
Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Prepare different concentrations of MMP-2 Inhibitor IV in the cell suspension. Include vehicle and positive controls.
-
Seed the HUVEC suspension onto the solidified matrix in the prepared wells.[14]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor tube formation at regular intervals (e.g., 4, 8, 12, and 24 hours) using an inverted microscope.[14]
-
Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more complex, three-dimensional model of angiogenesis, where vessel sprouting occurs from a piece of tissue.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen gel or basement membrane extract
-
48-well tissue culture plates
-
MMP-2 Inhibitor IV
-
Vehicle control
-
Positive control (e.g., VEGF or bFGF)
-
Dissecting microscope and surgical instruments
Protocol:
-
Aseptically dissect the thoracic aorta and clean it of periaortic fibro-adipose tissue.[15]
-
Cross-section the aorta into 1-2 mm thick rings.[15]
-
Embed the aortic rings in a collagen gel or basement membrane extract in the wells of a 48-well plate.[16]
-
Allow the gel to polymerize at 37°C.[15]
-
Add serum-free medium containing different concentrations of MMP-2 Inhibitor IV, vehicle, or positive controls to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor and photograph the sprouting of microvessels from the aortic rings daily for 7-14 days.[2]
-
Quantify the angiogenic response by measuring the number and length of the sprouts.
Conclusion
MMP-2 is a validated and critical target in the field of anti-angiogenic therapy. Potent and selective inhibitors, such as the compounds referred to as MMP-2 Inhibitor IV, hold significant promise for the treatment of diseases characterized by pathological neovascularization. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize the anti-angiogenic potential of these and similar molecules. Future studies should focus on generating robust quantitative data in various angiogenesis models and further elucidating the intricate signaling networks modulated by MMP-2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases (MMP9 and MMP2) induce the release of vascular endothelial growth factor (VEGF) by ovarian carcinoma cells: implications for ascites formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of functional interaction of integrin αvβ3 and matrix metalloprotease-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-2 alters VEGF expression via alphaVbeta3 integrin-mediated PI3K/AKT signaling in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of matrix metalloproteinase 2 binding to integrin alpha vbeta 3 by an organic molecule inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of matrix metalloproteinase 2 binding to integrin αvβ3 by an organic molecule inhibits angiogenesis and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. Inhibition of matrix metalloproteinase-2 improves endothelial function and prevents hypertension in insulin-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to MMP-2 Inhibitor IV (SB-3CT), CAS Number 292605-14-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the matrix metalloproteinase-2 (MMP-2) inhibitor IV, also known as SB-3CT, corresponding to CAS number 292605-14-2. This document synthesizes critical data on its chemical properties, mechanism of action, inhibitory activity, and relevant experimental protocols for its characterization and application in research settings.
Core Compound Information
MMP-2 Inhibitor IV, or SB-3CT, is a potent, selective, and mechanism-based inhibitor of gelatinases, particularly MMP-2 and, to a lesser extent, MMP-9.[1][2][3][4] Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, in addition to its applications in oncology.[1][2]
Table 1: Chemical and Physical Properties of MMP-2 Inhibitor IV (SB-3CT)
| Property | Value |
| CAS Number | 292605-14-2[1][5][6][7] |
| Synonyms | SB-3CT, Matrix Metalloproteinase-2/9 Inhibitor IV[1][2] |
| Molecular Formula | C₁₅H₁₄O₃S₂[1][5][8] |
| Molecular Weight | 306.4 g/mol [1][5][8] |
| IUPAC Name | 2-[[(4-phenoxyphenyl)sulfonyl]methyl]thiirane[1] |
| Canonical SMILES | C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3[8] |
| Purity | ≥95% to >98% (as reported by various suppliers)[1][8] |
| Appearance | Crystalline solid or powder[2] |
| Solubility | DMSO: >20 mg/mL, DMF: 25 mg/mL, Ethanol: 2 mg/mL[1][2] |
Mechanism of Action
SB-3CT is a mechanism-based inhibitor that exhibits slow-binding characteristics.[3] Its inhibitory action involves a covalent, irreversible binding to the catalytic zinc ion within the active site of MMP-2.[3] This interaction is facilitated by the opening of the thiirane (B1199164) ring of the inhibitor.[4] Computational studies suggest that the inhibition mechanism involves the deprotonation of the methylene (B1212753) group adjacent to the sulfone, which then triggers the opening of the thiirane ring and subsequent strong coordination of the resulting thiolate with the active site zinc ion.
In vivo, SB-3CT undergoes first-pass metabolism to a monohydroxylated metabolite. This metabolite demonstrates even greater inhibitory activity against both MMP-2 and MMP-9.[1][2]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of SB-3CT and its active metabolite have been quantified against several matrix metalloproteinases.
Table 2: Inhibitory Constants (Ki) of SB-3CT and its Active Metabolite
| Compound | Target MMP | Kᵢ (nM) |
| SB-3CT | MMP-2 | 13.9 - 28[1][3][4] |
| MMP-9 | 400 - 600[1][3][4] | |
| MMP-1 | 206,000 (206 µM)[3] | |
| MMP-3 | 15,000 (15 µM)[3] | |
| MMP-7 | 96,000 (96 µM)[3] | |
| Monohydroxylated Metabolite | MMP-2 | 6[1][2] |
| MMP-9 | 160[1][2] |
Key Experimental Protocols
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This protocol describes a general method for determining the inhibitory activity of SB-3CT against MMP-2 using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human MMP-2
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
SB-3CT stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of recombinant MMP-2 in Assay Buffer.
-
Prepare serial dilutions of SB-3CT in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
To the wells of the 96-well plate, add 50 µL of the diluted SB-3CT solutions or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the MMP-2 working solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-2 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time at 37°C.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Gelatin Zymography for MMP-2 Activity
This protocol details a method to assess the effect of SB-3CT on MMP-2 activity in biological samples such as conditioned cell culture media.
Materials:
-
10% SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Tris-Glycine SDS running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare conditioned media from cells treated with or without SB-3CT.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis at 4°C.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C. For samples containing SB-3CT, the inhibitor can also be included in the developing buffer to assess its direct effect on the enzyme.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. Areas of gelatin degradation by MMP-2 will appear as clear bands.
-
Quantify the band intensity using densitometry software.
In Vitro Cell Invasion Assay (Boyden Chamber)
This protocol provides a framework for evaluating the effect of SB-3CT on cancer cell invasion.
Materials:
-
Boyden chamber inserts (e.g., Transwell® with 8 µm pores)
-
Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
SB-3CT
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Thaw Matrigel® on ice and dilute with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with the diluted Matrigel® and allow it to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of SB-3CT or a vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
In Vivo Cancer Metastasis Model
This protocol outlines a general procedure for assessing the efficacy of SB-3CT in a mouse model of cancer metastasis.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Metastatic cancer cell line (e.g., human prostate cancer PC3 cells)
-
SB-3CT
-
Vehicle for injection (e.g., 10% DMSO in saline)
Procedure:
-
Inject metastatic cancer cells into the mice to establish primary tumors or directly into the circulation to model metastasis (e.g., intracardiac or tail vein injection).
-
Once tumors are established or after a set period post-injection, randomize the mice into treatment and control groups.
-
Administer SB-3CT (e.g., 50 mg/kg) or vehicle via intraperitoneal injection daily or on an alternating day schedule.
-
Monitor tumor growth and the health of the mice regularly.
-
At the end of the study, sacrifice the mice and harvest relevant organs (e.g., lungs, liver, bones) to assess metastatic burden.
-
Metastatic lesions can be quantified through histological analysis (H&E staining) or by using fluorescently or luminescently labeled cancer cells.
Signaling Pathways and Visualizations
MMP-2 plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. Its expression and activation are tightly regulated by complex signaling pathways.
Caption: Signaling pathways regulating MMP-2 expression and activation.
The diagram above illustrates how extracellular signals from growth factors and integrins can trigger intracellular signaling cascades, including the MAPK (ERK1/2, p38) and PI3K/Akt pathways. These pathways converge on transcription factors like AP-1 and NF-κB, which upregulate the transcription of the MMP-2 gene. The resulting pro-MMP-2 is then activated at the cell surface, a process often mediated by membrane-type MMPs (MT-MMPs) like MT1-MMP and regulated by tissue inhibitors of metalloproteinases (TIMPs). Active MMP-2 then degrades components of the extracellular matrix, facilitating cell invasion and metastasis. SB-3CT directly inhibits the enzymatic activity of active MMP-2.
Caption: A logical workflow for evaluating MMP-2 inhibitors like SB-3CT.
This workflow demonstrates a typical research pipeline for characterizing an MMP-2 inhibitor. It begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess the inhibitor's effect on cellular processes like invasion. Finally, in vivo animal models are used to evaluate the therapeutic potential in a more complex biological system.
References
- 1. ulab360.com [ulab360.com]
- 2. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for generation, quantification, and phenotyping of brain metastases in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MMP-2 Inhibitor IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-2 (MMP-2), a key enzyme in the degradation of the extracellular matrix, is a critical target in drug development, particularly in oncology. Its role in tumor invasion, metastasis, and angiogenesis has prompted extensive research into inhibitors that can modulate its activity. This technical guide provides a comprehensive overview of the preclinical data for a representative selective MMP-2 inhibitor, designated here as "MMP-2 Inhibitor IV." This document synthesizes in vitro and in vivo efficacy, pharmacokinetic and toxicological data, and detailed experimental protocols to serve as a resource for researchers in the field. For comparative purposes, data from the well-characterized broad-spectrum MMP inhibitors, Batimastat (B1663600) (BB-94) and Marimastat, are also included.
In Vitro Inhibitory Activity
The in vitro potency of MMP-2 Inhibitor IV and other reference compounds was determined against a panel of matrix metalloproteinases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | MMP-2 IC50 (nM) | MMP-1 IC50 (µM) | MMP-3 IC50 (µM) | MMP-7 IC50 (µM) | MMP-9 IC50 (µM) |
| MMP-2 Inhibitor IV (ARP-100) | 12[1] | >50[1] | 4.5[1] | >50[1] | 0.2[1] |
| Batimastat (BB-94) | 4[2][3][4] | 0.003[3][4] | 0.02[2][3][4] | 0.006[2][3][4] | 4[3][4] |
| Marimastat | 3 ng/mL[5] | 2.5 ng/mL[5] | 115 ng/mL[5] | 8 ng/mL[5] | 1.5 ng/mL[5] |
In Vivo Efficacy in Preclinical Cancer Models
The anti-tumor efficacy of MMP-2 inhibitors has been evaluated in various preclinical models of cancer. These studies demonstrate the potential of these inhibitors to reduce primary tumor growth and metastasis.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Batimastat (BB-94) | Human Colon Carcinoma | Nude Mice (Orthotopic) | 30 mg/kg; i.p. | Significant reduction in primary tumor weight and marked reduction in tumor invasion.[2] |
| Batimastat (BB-94) | Human Ovarian Carcinoma | Nude Mice (Xenograft) | 60 mg/kg i.p. every other day | Completely prevented growth and spread of xenografts when combined with Cisplatin.[3] |
| Batimastat (BB-94) | Human Colon Carcinoma (Liver-invasive) | Mice | 40 mg/kg i.p. daily | Reduced the number and cross-sectional area of liver tumors.[6] |
| Batimastat (BB-94) | Human Colon Carcinoma (Lung-invasive) | Mice | 40 mg/kg i.p. daily | Significantly reduced tumor weight in the lung.[6] |
| Marimastat | Head and Neck Squamous Cell Carcinoma | Nude Mice (Xenograft) | Not specified | Delayed tumor growth when combined with chemoradiation.[7] |
| Marimastat | Human Gastric Cancer | Mice (Xenograft) | Not specified | Inhibited tumor growth.[8] |
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of MMP-2 inhibitors is crucial for translating preclinical findings to clinical settings. Key parameters for Marimastat are presented below. Data for other inhibitors in preclinical species remains limited in the public domain.
| Compound | Species | Administration | Tmax | Cmax | Half-life (t1/2) | Bioavailability |
| Marimastat | Human (Phase I) | Oral (50 mg twice daily) | 1-2 hours[9] | 196 ng/mL[9] | 8-10 hours[10] | 20-50% (preclinical)[10] |
Preclinical Toxicology
Preclinical safety evaluation is a critical step in drug development. For MMP inhibitors, a key observed toxicity has been musculoskeletal issues.
| Compound | Key Preclinical Toxicological Findings |
| Batimastat (BB-94) | No major toxicity was revealed in acute and long-term toxicological studies in animals.[11] |
| Marimastat | Dose-limiting musculoskeletal toxicity has been a concern in clinical trials.[10] At higher doses, it can also cause gastrointestinal issues and weight loss.[10] |
Experimental Protocols
Gelatin Zymography for MMP-2 Activity
This technique is used to detect and quantify the activity of gelatinases like MMP-2.
Workflow for Gelatin Zymography
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of organ invasion by the matrix metalloproteinase inhibitor batimastat (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: MMP-2 Inhibitor-4 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of MMP-2 Inhibitor-4. The primary method described is gelatin zymography, a widely used and sensitive technique for detecting matrix metalloproteinase (MMP) activity.
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Overexpression and unregulated activity of MMP-2 are associated with numerous pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[2][3][4] Consequently, the development of specific MMP-2 inhibitors is a significant area of research for therapeutic intervention in these diseases.[2][5]
This compound (also known as MMP-2/MMP-9 Inhibitor IV, SB-3CT) is a potent and selective, slow-binding, and mechanism-based inhibitor of human gelatinases.[6] It has been shown to directly bind to the zinc atom in the catalytic site of MMP-2, thereby blocking its enzymatic activity.[6][7] This document provides a detailed protocol for assessing the inhibitory potential of this compound in a cell-based context using gelatin zymography.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Ki Value | Notes |
| MMP-2 | 13.9 nM | Potent, slow-binding, mechanism-based inhibition.[6] |
| MMP-9 | 600 nM | Also inhibits MMP-9, another gelatinase.[6] |
| MMP-1 | 206 µM | Does not significantly affect the activity of MMP-1.[6] |
| MMP-3 | 15 µM | Does not significantly affect the activity of MMP-3.[6] |
| MMP-7 | 96 µM | Does not significantly affect the activity of MMP-7.[6] |
Signaling Pathway
MMP-2 is involved in a complex signaling cascade that promotes cell invasion and migration. A simplified representation of this pathway is illustrated below, highlighting the role of MMP-2 in ECM degradation, a process that can be blocked by this compound.
Caption: Simplified MMP-2 signaling pathway in cell invasion.
Experimental Workflow
The following diagram outlines the major steps in the cell-based gelatin zymography assay to assess the activity of this compound.
Caption: Experimental workflow for gelatin zymography.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line known to secrete MMP-2 (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer cells) in a 6-well plate or T-75 flask and culture in appropriate complete medium until they reach 70-80% confluency.
-
Serum Starvation: Once confluent, wash the cells twice with serum-free medium to remove any residual serum, which may contain MMPs and their inhibitors.
-
Inhibitor Treatment: Add serum-free medium containing various concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO, the solvent for the inhibitor) and a positive control (cells without inhibitor).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for MMP-2 secretion and inhibition. The optimal time should be determined empirically for the specific cell line.
-
Collection of Conditioned Media: After incubation, collect the conditioned media from each well or flask.[8]
-
Centrifugation: Centrifuge the collected media at 1,500 rpm for 10 minutes to pellet any cells and debris.[8] The resulting supernatant contains the secreted MMPs.
-
Protein Concentration: Determine the total protein concentration of each supernatant sample using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal loading of samples in the zymogram gel.
Gelatin Zymography
This protocol is adapted from standard gelatin zymography procedures.[9][10]
Reagents and Buffers:
-
Separating Gel (10% Acrylamide with 0.1% Gelatin):
-
3.3 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
3.4 mL of distilled water
-
100 µL of 10% SDS
-
1 mg/mL Gelatin solution
-
50 µL of 10% Ammonium Persulfate (APS) (prepare fresh)
-
10 µL of TEMED
-
-
Stacking Gel (4% Acrylamide):
-
0.67 mL of 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
3.0 mL of distilled water
-
50 µL of 10% SDS
-
50 µL of 10% APS (prepare fresh)
-
10 µL of TEMED
-
-
5X Non-Reducing Sample Buffer:
-
6.25 mL of 1.0 M Tris-HCl, pH 6.8
-
10 mL of Glycerol
-
2.0 g of SDS
-
1.25 mg of Bromophenol Blue
-
Bring volume to 25 mL with distilled water
-
-
10X Zymogram Running Buffer:
-
30.3 g of Tris base
-
144.1 g of Glycine
-
10 g of SDS
-
Bring volume to 1 L with distilled water
-
-
Zymogram Washing Buffer (Renaturing Buffer):
-
2.5% Triton X-100 in distilled water
-
-
Zymogram Developing Buffer (Incubation Buffer):
-
50 mM Tris-HCl, pH 7.5
-
200 mM NaCl
-
5 mM CaCl₂
-
0.02% Brij-35
-
-
Staining Solution:
-
0.5% Coomassie Brilliant Blue R-250
-
40% Methanol
-
10% Acetic Acid
-
-
Destaining Solution:
-
40% Methanol
-
10% Acetic Acid
-
Procedure:
-
Sample Preparation: Mix a standardized amount of protein from the conditioned media (e.g., 20 µg) with the 5X non-reducing sample buffer. Do not boil the samples, as this will denature the MMPs.
-
Gel Electrophoresis: Load the samples into the wells of the prepared gelatin-containing polyacrylamide gel. Run the gel at 120-150 V at 4°C until the dye front reaches the bottom of the gel.[8][11]
-
Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each time in the Zymogram Washing Buffer with gentle agitation at room temperature. This step removes the SDS and allows the MMPs to renature.[8]
-
Incubation: Incubate the gel in the Zymogram Developing Buffer overnight (16-24 hours) at 37°C.[8] This allows the active MMP-2 to digest the gelatin in the gel.
-
Staining: Stain the gel with the Staining Solution for 1 hour at room temperature with gentle agitation.[8]
-
Destaining: Destain the gel with the Destaining Solution, changing the solution several times, until clear bands appear against a blue background.[8] These clear bands represent areas of gelatinolytic activity.
-
Analysis: Image the gel using a gel documentation system. The intensity of the clear bands is inversely proportional to the amount of active MMP-2 in the sample. Densitometric analysis can be performed to quantify the relative MMP-2 activity in the presence of different concentrations of this compound.
Alternative Assay Formats
While gelatin zymography is a robust method, other assay formats can also be employed to assess MMP-2 activity and inhibition.
-
ELISA-based Activity Assays: Several commercial kits are available that provide a quantitative measurement of active MMP-2.[3][12][13] These assays are typically performed in a 96-well plate format and offer high sensitivity and ease of use.[12][13] They often involve capturing MMP-2 with a specific antibody and then measuring its activity using a chromogenic or fluorogenic substrate.[3]
-
Fluorogenic Assays: These assays utilize a fluorogenic substrate that is cleaved by active MMP-2, releasing a fluorescent signal.[1][14] The increase in fluorescence is directly proportional to MMP-2 activity. These assays are well-suited for high-throughput screening of inhibitors.[1]
The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput. For detailed validation of an inhibitor's cellular efficacy, gelatin zymography provides a semi-quantitative and visually informative result, clearly distinguishing between the pro and active forms of MMP-2.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. quickzyme.com [quickzyme.com]
- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP-2/MMP-9 Inhibitor IV [sigmaaldrich.com]
- 7. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. QuickZyme Human MMP-2 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 13. ilexlife.com [ilexlife.com]
- 14. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MMP-2 Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type IV collagen, a major structural component of basement membranes.[1] Under physiological conditions, MMP-2 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, its overexpression is implicated in various pathological conditions, including tumor invasion, metastasis, and angiogenesis.[1][2] Consequently, the inhibition of MMP-2 activity has emerged as a promising therapeutic strategy for various diseases, including cancer.
MMP-2/MMP-9 Inhibitor IV, also known as SB-3CT (CAS 292605-14-2), is a potent and selective inhibitor of gelatinases.[3] It exhibits slow-binding and mechanism-based inhibition of human MMP-2 (Ki = 13.9 nM) and MMP-9 (Ki = 600 nM).[3][4] Notably, it shows high selectivity for gelatinases over other MMPs such as MMP-1, MMP-3, and MMP-7.[3][4] This document provides detailed application notes and protocols for the in vivo intravenous administration of MMP-2 Inhibitor IV for research and preclinical studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of MMP-2/MMP-9 Inhibitor IV (SB-3CT)
| Target | Ki (Inhibition Constant) | Reference |
| MMP-2 | 13.9 nM | [3][4] |
| MMP-9 | 600 nM | [3][4] |
| MMP-1 | 206 µM | [3][4] |
| MMP-3 | 15 µM | [3][4] |
| MMP-7 | 96 µM | [3][4] |
Table 2: In Vivo Administration Parameters for SB-3CT in a Mouse Model of Ischemic Stroke
| Parameter | Value | Reference |
| Animal Model | Mice (transient middle cerebral artery occlusion) | [5][6] |
| Dosage | 25 mg/kg | [5][6] |
| Route of Administration | Intravenous (i.v.) | [5][6] |
| Vehicle | Not explicitly stated for i.v. administration. A common vehicle for similar compounds is 10% DMSO in normal saline for intraperitoneal injection. For intravenous administration, formulation would require careful consideration of solubility and biocompatibility. A water-soluble prodrug has been developed to enhance solubility.[7] | [8] |
| Dosing Schedule | Single injection post-occlusion or multiple injections on subsequent days (e.g., Day 0, 2, and 4).[5] | [5] |
Experimental Protocols
Protocol 1: Preparation of MMP-2 Inhibitor IV (SB-3CT) for Intravenous Administration
Materials:
-
MMP-2/MMP-9 Inhibitor IV (SB-3CT) (CAS 292605-14-2)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
Note: SB-3CT is poorly water-soluble.[7] The following is a general procedure for preparing a solution for in vivo use. Optimization of the vehicle may be necessary depending on the experimental requirements and animal model. The use of a water-soluble prodrug is an alternative approach.[7]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of SB-3CT powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[4]
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation (for a 25 mg/kg dose in a 20 g mouse):
-
Calculate the required dose for the animal: 25 mg/kg * 0.02 kg = 0.5 mg.
-
Calculate the volume of stock solution needed: 0.5 mg / 100 mg/mL = 0.005 mL (5 µL).
-
For intravenous injection, the final volume should be carefully controlled (typically 100-200 µL for a mouse).
-
In a sterile tube, dilute the 5 µL of the DMSO stock solution with sterile saline to the final desired injection volume. Caution: Rapid addition of aqueous solution to a DMSO concentrate can cause precipitation. Add the saline dropwise while vortexing to ensure the compound remains in solution. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the formulation (e.g., use of co-solvents like PEG300 or Tween 80) may be necessary.[9]
-
Sterile-filter the final working solution using a 0.22 µm syringe filter into a new sterile tube before administration.
-
Protocol 2: In Vivo Intravenous Administration of MMP-2 Inhibitor IV in Mice
Materials:
-
Prepared and sterile-filtered SB-3CT working solution
-
Experimental mice (e.g., C57BL/6J)
-
Sterile insulin (B600854) syringes (28-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible for injection.
-
-
Restraint:
-
Place the mouse in a suitable restrainer to minimize movement and stress during the injection.
-
-
Injection Site Preparation:
-
Gently wipe the tail with a 70% ethanol swab to clean the injection site.
-
-
Intravenous Injection:
-
Load the sterile syringe with the precise volume of the SB-3CT working solution. Ensure there are no air bubbles in the syringe.
-
Position the bevel of the needle upwards and carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal according to the experimental protocol for behavioral changes, signs of toxicity, and therapeutic effects.
-
Mandatory Visualization
Caption: MMP-2 Signaling and Activation Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. MMP2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioscmed.com [bioscmed.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water-Soluble MMP-9 Inhibitor Reduces Lesion Volume after Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MMP-2 Inhibitor-4 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Under normal physiological conditions, MMP-2 is involved in processes such as tissue remodeling, wound healing, and angiogenesis.[2] However, its dysregulation and overexpression are consistently associated with pathological conditions, including tumor invasion, metastasis, and cardiovascular diseases.[1][2]
The activity of MMP-2 is tightly regulated at multiple levels, including transcriptional control, activation of its pro-enzyme form (pro-MMP-2), and interaction with endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs).[1] Given its role in disease progression, MMP-2 has emerged as a significant therapeutic target. Small molecule inhibitors designed to block the catalytic activity of MMP-2 are therefore valuable tools in both basic research and drug development.
MMP-2 Inhibitor-4 is a potent and selective inhibitor of MMP-2. Its mechanism of action, like many MMP inhibitors, involves the chelation of the zinc ion essential for the enzyme's catalytic activity, thereby blocking its ability to degrade its substrates.[2]
Zymography is a highly sensitive and widely used technique to detect and characterize the activity of MMPs.[3][4] This method involves polyacrylamide gel electrophoresis (PAGE) where a substrate, typically gelatin for MMP-2, is co-polymerized within the gel.[3][4] Samples containing MMPs are loaded and run under non-reducing conditions. Following electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The subsequent incubation in a developing buffer allows the active MMPs to digest the substrate in the gel. When the gel is stained with Coomassie Brilliant Blue, areas of enzymatic activity appear as clear bands against a dark blue background, indicating substrate degradation.[3][4] This technique allows for the identification of both the latent (pro-MMP) and active forms of the enzyme based on their molecular weights.
These application notes provide a detailed protocol for utilizing this compound in a gelatin zymography assay to assess its inhibitory effects on MMP-2 activity.
Data Presentation
The inhibitory effect of a specific MMP-2 inhibitor, such as the commercially available MMP-2/MMP-9 Inhibitor IV (SB-3CT), can be quantified using densitometric analysis of the zymogram bands. The intensity of the clear bands, corresponding to gelatinolytic activity, is measured in the presence and absence of the inhibitor. This allows for the determination of the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Below is a representative table summarizing the expected quantitative data from a zymography experiment using an MMP-2 inhibitor.
| Inhibitor Concentration | Mean Band Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of MMP-2 Activity |
| 0 µM (Control) | 100 | ± 5.2 | 0% |
| 0.1 µM | 75 | ± 4.1 | 25% |
| 0.5 µM | 52 | ± 3.5 | 48% |
| 1.0 µM | 28 | ± 2.9 | 72% |
| 5.0 µM | 11 | ± 1.8 | 89% |
| 10.0 µM | 5 | ± 1.1 | 95% |
Note: This table presents illustrative data. Actual results will vary depending on the specific experimental conditions, sample source, and the specific inhibitor used. A known effective concentration for some MMP-2 inhibitors like SB-3CT in zymography is 10⁻⁶ M (1 µM).[3]
Experimental Protocols
This section provides a detailed methodology for performing a gelatin zymography assay to evaluate the efficacy of this compound.
Materials and Reagents
-
Cell Culture: Cells known to express MMP-2 (e.g., HT1080 fibrosarcoma cells, primary fibroblasts, or other cancer cell lines).
-
Sample Preparation:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Serum-free cell culture medium
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
-
Zymography Gel Electrophoresis:
-
Acrylamide/Bis-acrylamide solution (30%)
-
Tris-HCl buffers (1.5 M, pH 8.8 and 0.5 M, pH 6.8)
-
Gelatin solution (e.g., 1% w/v from porcine skin)
-
Sodium Dodecyl Sulfate (SDS) solution (10% w/v)
-
Ammonium Persulfate (APS) solution (10% w/v)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Non-reducing sample buffer (2X)
-
Prestained protein molecular weight markers
-
-
Gel Renaturation and Development:
-
Renaturing Buffer: 50 mM Tris-HCl (pH 7.5) containing 2.5% (v/v) Triton X-100
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM CaCl₂, 150 mM NaCl, and 1 µM ZnCl₂
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
-
Gel Staining and Destaining:
-
Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol (B129727) and 10% (v/v) acetic acid
-
Destaining Solution: 40% (v/v) methanol and 10% (v/v) acetic acid
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Vertical electrophoresis system (e.g., Bio-Rad Mini-PROTEAN)
-
Power supply
-
Incubator or water bath at 37°C
-
Orbital shaker
-
Gel imaging system
-
Protocol Steps
1. Sample Preparation (Conditioned Media)
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with sterile, ice-cold PBS.
-
Replace the growth medium with serum-free medium to avoid interference from serum proteins and inhibitors.
-
Incubate the cells for 24-48 hours to allow for the secretion of MMPs into the medium.
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any cells and debris.
-
Transfer the supernatant to a fresh tube. The conditioned medium can be concentrated using centrifugal filter units if MMP-2 levels are low.
-
Determine the total protein concentration of the conditioned medium.
2. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin)
-
Resolving Gel (10%):
-
In a 15 ml conical tube, mix:
-
3.3 ml of 30% Acrylamide/Bis-acrylamide
-
2.5 ml of 1.5 M Tris-HCl, pH 8.8
-
1.0 ml of 1% Gelatin solution
-
100 µl of 10% SDS
-
3.0 ml of deionized water
-
50 µl of 10% APS
-
10 µl of TEMED
-
-
Immediately pour the resolving gel solution between the glass plates of the casting apparatus, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.
-
-
Stacking Gel (4%):
-
After the resolving gel has polymerized, pour off the overlay.
-
In a separate tube, mix:
-
0.67 ml of 30% Acrylamide/Bis-acrylamide
-
1.25 ml of 0.5 M Tris-HCl, pH 6.8
-
50 µl of 10% SDS
-
3.0 ml of deionized water
-
50 µl of 10% APS
-
5 µl of TEMED
-
-
Pour the stacking gel solution on top of the resolving gel and insert the comb. Allow the stacking gel to polymerize for at least 30 minutes.
-
3. Electrophoresis
-
Prepare equal amounts of protein from each sample and mix with 2X non-reducing sample buffer. Do not heat the samples , as this can irreversibly denature the MMPs.
-
Load the samples and a molecular weight marker into the wells of the polymerized gel.
-
Place the gel in the electrophoresis tank and fill with 1X running buffer.
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
4. Renaturation and Inhibition Assay
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in Renaturing Buffer with gentle agitation on an orbital shaker at room temperature. This step removes the SDS and allows the MMPs to renature.
-
Prepare a series of Developing Buffers containing different concentrations of this compound (e.g., 0 µM, 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10.0 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level that does not affect enzyme activity (typically <0.1%).
-
Cut the gel into strips, with each strip representing a different inhibitor concentration or control.
-
Incubate each gel strip in its respective inhibitor-containing or control Developing Buffer overnight (16-24 hours) at 37°C with gentle agitation.
5. Staining and Destaining
-
After incubation, discard the developing buffer and briefly rinse the gel strips with deionized water.
-
Stain the gel strips with Staining Solution for 30-60 minutes at room temperature with gentle agitation.
-
Destain the gel strips with Destaining Solution, changing the destain solution every 30 minutes, until clear bands are visible against a blue background.
6. Data Analysis
-
Image the zymogram using a gel documentation system.
-
Quantify the intensity of the clear bands (representing MMP-2 activity) using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (0 µM inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
MMP-2 Signaling Pathway
Caption: Simplified signaling pathway leading to MMP-2 gene expression, activation, and function.
Zymography Workflow with MMP-2 Inhibitor
Caption: Experimental workflow for assessing MMP-2 inhibition using gelatin zymography.
References
Application Notes and Protocols for Studying Bone Resorption with MMP-2 Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MMP-2 Inhibitor IV in the study of bone resorption. This document outlines the role of Matrix Metalloproteinase-2 (MMP-2) in bone metabolism, protocols for assessing the inhibitor's efficacy, and expected outcomes.
Introduction to MMP-2 in Bone Resorption
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM). In bone, MMP-2 is involved in the breakdown of collagenous and non-collagenous components of the bone matrix, a critical step in bone resorption. Elevated MMP-2 activity is associated with pathological bone loss in conditions such as osteoporosis and cancer-induced bone disease.
MMP-2 contributes to bone resorption through several mechanisms:
-
Degradation of Bone Matrix: MMP-2 directly degrades type I collagen, the most abundant protein in the bone matrix, as well as other matrix components.
-
Osteoclast Recruitment and Activation: MMP-2 can promote the migration and differentiation of osteoclast precursors, the cells responsible for bone resorption.
-
Modulation of Signaling Pathways: MMP-2 can influence signaling pathways that regulate the balance between bone formation and resorption, such as the RANKL/OPG axis.
MMP-2 Inhibitor IV is a tool for investigating the specific role of MMP-2 in these processes. By selectively blocking the enzymatic activity of MMP-2, researchers can elucidate its contribution to osteoclast function and overall bone resorption.
Data Presentation: Efficacy of MMP-2 Inhibitors
| Inhibitor Name | Target(s) | IC50/Ki Value | Assay Type | Reference |
| MMP-2/MMP-9 Inhibitor I | MMP-2, MMP-9 | IC50: 310 nM (MMP-2), 240 nM (MMP-9) | Enzymatic Assay | [Not available in search results] |
| MMP-2 Inhibitor II | MMP-2, MMP-1, MMP-7 | Ki: 2.4 µM (MMP-2), 45 µM (MMP-1), 379 µM (MMP-7) | Enzymatic Assay | [Not available in search results] |
| CT543 | Gelatinases (MMP-2, MMP-9) | Ki: < 20 nM | Enzymatic Assay | [1][2] |
| Doxycycline | Broad-spectrum MMP inhibitor | - | Gelatin Zymography | [3] |
| Marimastat | Broad-spectrum MMP inhibitor | - | In vivo (mouse model) | [Not available in search results] |
Note: The efficacy of MMP-2 Inhibitor IV should be determined empirically using the protocols outlined below.
Experimental Protocols
Gelatin Zymography for Assessing MMP-2 Activity
Gelatin zymography is a sensitive method to detect the gelatinolytic activity of MMP-2 in biological samples, such as conditioned media from osteoclast cultures.[4] This technique allows for the visualization of both the pro- (inactive) and active forms of MMP-2.
Materials:
-
Polyacrylamide gel casting supplies
-
Gelatin solution (e.g., from porcine skin)
-
Tris-HCl, SDS, APS, TEMED
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation:
-
Culture osteoclasts or other relevant cell types in serum-free media.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned media.
-
-
Gel Preparation:
-
Prepare a polyacrylamide separating gel (e.g., 10%) containing gelatin (e.g., 1 mg/mL).
-
Overlay with a stacking gel.
-
-
Electrophoresis:
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein per lane. Include a positive control (activated MMP-2) and a molecular weight marker.
-
Run the gel under non-reducing conditions at a constant voltage (e.g., 125 V) at 4°C.
-
-
Enzyme Renaturation:
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
-
Enzyme Activation and Development:
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.
-
-
Analysis:
-
Quantify the intensity of the lytic bands using densitometry software. Compare the activity in samples treated with MMP-2 Inhibitor IV to untreated controls.
-
In Vitro Bone Resorption (Pit) Assay
The pit assay is a functional assay to quantify osteoclast-mediated bone resorption.[5][6] Osteoclasts are cultured on a bone-like substrate (e.g., dentin slices, bone slices, or calcium phosphate-coated plates), and their resorptive activity is measured by the formation of resorption pits.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Osteoclast differentiation factors (M-CSF and RANKL)
-
Culture media (e.g., α-MEM with FBS)
-
Bone slices, dentin slices, or calcium phosphate-coated plates
-
MMP-2 Inhibitor IV at various concentrations
-
Fixation solution (e.g., 2.5% glutaraldehyde)
-
Staining solution (e.g., 1% toluidine blue or hematoxylin)
-
Microscope with imaging software
Protocol:
-
Cell Seeding and Differentiation:
-
Seed osteoclast precursor cells onto the bone-like substrates in a multi-well plate.
-
Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
-
Inhibitor Treatment:
-
Once mature, multinucleated osteoclasts are formed, treat the cells with varying concentrations of MMP-2 Inhibitor IV. Include a vehicle control.
-
-
Resorption Period:
-
Continue the culture for an additional 48-72 hours to allow for bone resorption.
-
-
Cell Removal and Staining:
-
Remove the cells from the substrates by sonication or treatment with bleach.
-
Stain the substrates with toluidine blue or hematoxylin (B73222) to visualize the resorption pits.
-
-
Image Acquisition and Analysis:
-
Capture images of the resorption pits using a microscope.
-
Quantify the number and area of the resorption pits using image analysis software (e.g., ImageJ).
-
-
Data Interpretation:
-
Compare the extent of bone resorption in the inhibitor-treated groups to the control group to determine the effect of MMP-2 Inhibitor IV on osteoclast function.
-
Visualizations
Signaling Pathway of MMP-2 in Bone Resorption
Caption: Signaling pathway of MMP-2 in promoting bone resorption.
Experimental Workflow for Studying MMP-2 Inhibitor IV
Caption: Workflow for evaluating MMP-2 Inhibitor IV's effect on bone resorption.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The effects of selective inhibitors of matrix metalloproteinases (MMPs) on bone resorption and the identification of MMPs and TIMP-1 in isolated osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 5. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-2 Inhibitor IV in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment compared to traditional 2D cell cultures.[1] These models exhibit gradients of oxygen, nutrients, and waste products, as well as complex cell-cell and cell-extracellular matrix (ECM) interactions that influence cellular behavior and drug response.[1][2] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for ECM remodeling.[3][4] Specifically, MMP-2 (Gelatinase A) plays a significant role in the degradation of type IV collagen, a major component of the basement membrane, thereby facilitating tumor invasion, metastasis, and angiogenesis.[5][6][7] Upregulation of MMP-2 is associated with poor prognosis in various cancers.[4][8]
MMP-2 Inhibitor IV is a cell-permeable bisphosphonate derivative that demonstrates potent and selective inhibition of MMP-2. This document provides detailed protocols for the use of MMP-2 Inhibitor IV in 3D spheroid models to evaluate its anti-tumor efficacy.
Data Presentation
Table 1: Inhibitory Activity of MMP-2 Inhibitor IV
| Enzyme | IC₅₀ (nM) |
| MMP-2 | 37 |
| MMP-8 | 320 |
| MMP-9 | > 1000 |
| MMP-14 | > 1000 |
Data sourced from Calbiochem product information.[9]
Table 2: Summary of Experimental Outcomes with MMP-2 Inhibition
| Assay | Endpoint Measured | Expected Outcome with MMP-2 Inhibitor IV |
| Spheroid Growth/Viability | Spheroid size, ATP levels | Reduction in spheroid growth and viability |
| 3D Spheroid Invasion Assay | Invasion distance/area into ECM | Decreased invasion of cancer cells from the spheroid |
| Gelatin Zymography | MMP-2 activity | Reduced gelatinolytic activity of MMP-2 |
| Western Blotting | Protein levels of MMP-2 and downstream effectors | Potential modulation of proteins involved in invasion and angiogenesis |
Signaling Pathway
MMP-2 is a critical downstream effector in signaling pathways that promote cancer progression. Its expression and activation can be stimulated by various growth factors and cytokines. Once activated, MMP-2 degrades components of the extracellular matrix, a crucial step for cell migration and invasion. Furthermore, the breakdown of the ECM by MMP-2 can release embedded growth factors, such as VEGF and TGF-β, which in turn promote angiogenesis and further tumor growth.[5][8]
Caption: MMP-2 signaling pathway in cancer progression and the point of intervention for MMP-2 Inhibitor IV.
Experimental Protocols
Protocol 1: Tumor Spheroid Formation
This protocol describes a general method for generating tumor spheroids using ultra-low attachment plates. Seeding densities may need to be optimized depending on the cell line.[10]
Materials:
-
Cancer cell line of choice (e.g., HT-29, A549, MCF7)[10]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells into a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL (this may require optimization, densities from 1,000 to 10,000 cells per well are common).[10]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 10,000 cells/well).
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator. Spheroids should form within 48-72 hours.[1]
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of Spheroids with MMP-2 Inhibitor IV
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
MMP-2 Inhibitor IV (reconstituted according to the manufacturer's instructions)
-
Complete cell culture medium
Procedure:
-
After 72 hours of incubation, the spheroids are ready for treatment.
-
Prepare serial dilutions of MMP-2 Inhibitor IV in complete medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as the highest inhibitor concentration.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator and treat for the desired time period (e.g., 24, 48, or 72 hours).
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized zymogram protocol from 3D spheroid cultures to study MMP-2 and -9 activities in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. corning.com [corning.com]
Application Notes and Protocols for MMP-2 Inhibitor-4 in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis. However, its overexpression is strongly associated with pathological processes, including tumor invasion, metastasis, and angiogenesis in various cancers. This makes MMP-2 a significant therapeutic target in oncology.
MMP-2 Inhibitor-4 is a potent and selective inhibitor of MMP-2. These application notes provide a comprehensive overview of its in vitro efficacy and detailed protocols for its use in key experimental assays. For researchers investigating cancer cell biology and developing novel anti-cancer therapeutics, this document offers guidance on utilizing this compound to probe the function of MMP-2 and assess its therapeutic potential.
Quantitative Data Summary
The inhibitory activity of this compound and other selective MMP-2 inhibitors is summarized below. This data provides a reference for determining appropriate concentration ranges for in vitro experiments.
| Inhibitor Name | Target | IC50 / Ki | Cell-Based Assay Concentration | Reference |
| This compound | MMP-2 | IC50: 266.74 nM | Not specified | [1] |
| MMP-9 | IC50: 402.75 nM | Not specified | [1] | |
| MMP-12 | IC50: 1237.39 nM | Not specified | [1] | |
| ARP 100 | MMP-2 | IC50: 12 nM | 50 nM - 5 µM | [2][3][4] |
| MMP-9 | IC50: 200 nM | [2][3] | ||
| MMP-3 | IC50: 4.5 µM | [2] | ||
| SB-3CT | MMP-2 | Ki: 13.9 - 28 nM | Not specified | [5][6] |
| MMP-9 | Ki: 400 - 600 nM | [5][6] |
Signaling Pathways
MMP-2 is implicated in various signaling pathways that promote cancer progression, particularly metastasis. The inhibition of MMP-2 can disrupt these cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparing MMP-2 Inhibitor IV Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing, storing, and using stock solutions of MMP-2 Inhibitor IV, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The protocols and data are intended to ensure accurate and reproducible experimental outcomes.
Introduction to MMP-2 and MMP-2 Inhibitor IV
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in degrading extracellular matrix (ECM) components, particularly type IV collagen, the main component of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis.[2] However, its overexpression is strongly associated with pathological processes, including tumor invasion, metastasis, and inflammation.[1][3] MMP-2 facilitates cancer cell dissemination by breaking down the ECM, allowing cells to invade surrounding tissues and enter circulation.[1] Its activity is regulated by complex signaling pathways, including PI3K/AKT and MAPK pathways.[4]
MMP-2 Inhibitor IV is a potent, selective, and slow-binding inhibitor of human MMP-2. It functions as a mechanism-based inhibitor, appearing to bind directly to the zinc ion within the catalytic site of the enzyme. Its high selectivity for MMP-2 makes it a valuable tool for studying the specific roles of this enzyme in various biological and pathological processes.
Quantitative Data Summary
The following tables summarize the key properties and inhibitory activity of MMP-2 Inhibitor IV.
Table 1: Physicochemical Properties of MMP-2 Inhibitor IV
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₃S₂ | |
| Molecular Weight | 306.40 g/mol | |
| Appearance | Off-white solid | |
| Solubility | 100 mg/mL in DMSO | [5] |
| Storage Temperature | -20°C |[5] |
Table 2: Inhibitory Activity and Selectivity of MMP-2 Inhibitor IV
| Target Enzyme | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference |
|---|---|---|---|
| MMP-2 | 13.9 nM | 37 nM | [6] |
| MMP-9 | 600 nM | > 1 µM | [6] |
| MMP-1 | 206 µM | - | |
| MMP-3 | 15 µM | - | |
| MMP-7 | 96 µM | - | |
| MMP-8 | - | 320 nM | [6] |
| MMP-14 | - | > 1 µM |[6] |
Protocols for Stock Solution Preparation
This section provides a detailed protocol for preparing a high-concentration stock solution of MMP-2 Inhibitor IV. The use of Dimethyl Sulfoxide (DMSO) is required due to the inhibitor's poor solubility in aqueous solutions.
Caption: Workflow for preparing MMP-2 Inhibitor IV stock solution.
-
MMP-2 Inhibitor IV powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer or sonicator
-
Equilibration: Allow the vial of MMP-2 Inhibitor IV powder to reach room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration. Use the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
See Table 3 for quick-reference calculations.
-
Dissolution: Carefully weigh the inhibitor powder and transfer it to a sterile tube. Add the calculated volume of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly. If necessary, use a sonicator bath to ensure the solid is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in light-protected tubes.[7][8] Store the aliquots at -20°C. Following reconstitution, stock solutions are stable for up to 3 months at -20°C.[6]
Table 3: Example Calculations for MMP-2 Inhibitor IV Stock Solutions (for 1 mg of powder)
| Target Concentration | Molecular Weight ( g/mol ) | Mass of Inhibitor (mg) | Required Volume of DMSO |
|---|---|---|---|
| 1 mM | 306.40 | 1 | 3.26 mL |
| 10 mM | 306.40 | 1 | 326 µL |
| 50 mM | 306.40 | 1 | 65.2 µL |
Application Notes and Experimental Protocols
-
Final DMSO Concentration: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final concentration of DMSO does not exceed a level that affects the experimental system (typically ≤ 0.1% to 0.5%).[9]
-
Working Concentration: The optimal working concentration depends on the experimental setup. For cell-based assays, a common starting point is to use a concentration approximately 100-fold higher than the inhibitor's Kᵢ or IC₅₀.[9] For MMP-2 Inhibitor IV (Kᵢ = 13.9 nM), a starting range of 1-10 µM is recommended. A dose-response curve should be generated to determine the optimal concentration for your specific application.
This protocol measures the enzymatic activity of MMP-2 by monitoring the cleavage of a fluorescently quenched substrate.
Caption: Workflow for a fluorometric MMP-2 inhibition assay.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5).[10]
-
Pre-incubation: In a 96-well plate, pre-incubate recombinant human MMP-2 with varying concentrations of MMP-2 Inhibitor IV (or vehicle control, DMSO) for 30 minutes at 37°C.[10]
-
Reaction Initiation: Add a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin reading the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 320 nm/405 nm) at regular intervals.[10]
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to calculate the IC₅₀ value.
This protocol assesses the effect of MMP-2 Inhibitor IV on the migratory or invasive potential of cells.
-
Cell Culture: Culture cells of interest (e.g., metastatic cancer cells) to sub-confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Chamber Preparation: Coat the top of a Boyden chamber insert (8 µm pore size) with a thin layer of Matrigel (for invasion) or leave uncoated (for migration).
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of MMP-2 Inhibitor IV (e.g., 0.1, 1, 10 µM) or a vehicle control. Seed the cells into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period sufficient for cell migration/invasion (e.g., 12-48 hours) at 37°C.
-
Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the bottom of the membrane.
-
Quantification: Count the number of stained cells in several fields of view under a microscope. Compare the counts from inhibitor-treated wells to the control to determine the effect on cell migration/invasion.[8][11]
MMP-2 Signaling and Inhibition Context
MMP-2 expression and activation are downstream events of several major signaling pathways implicated in cell growth, proliferation, and invasion. Understanding this context is crucial for interpreting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. MMP-2 Research Products: Novus Biologicals [novusbio.com]
- 3. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MMP-2/MMP-9 Inhibitor IV [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols: MMP-2 Inhibitor-4 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical process in tumor invasion, metastasis, and angiogenesis.[1][2][3] Elevated MMP-2 expression is often correlated with poor prognosis in various cancers.[2][3] MMP-2 Inhibitor-4, also known as SB-3CT, is a potent and selective inhibitor of MMP-2.[4] This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of this compound in combination with standard chemotherapy agents such as doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696). The rationale for this combination therapy lies in the potential of MMP-2 inhibition to sensitize cancer cells to the cytotoxic effects of chemotherapy, inhibit metastatic dissemination, and overcome drug resistance.[5][6]
Mechanism of Action
MMP-2 facilitates cancer progression by breaking down type IV collagen, a major component of the basement membrane, thereby allowing cancer cells to invade surrounding tissues and enter the bloodstream.[3][7] MMP-2 is also involved in the activation of signaling pathways that promote cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[8][9] this compound (SB-3CT) is a mechanism-based inhibitor that covalently binds to the zinc ion in the active site of MMP-2, thereby irreversibly inactivating the enzyme.[4] By inhibiting MMP-2, this compound can prevent ECM degradation and disrupt pro-tumorigenic signaling cascades.[8]
When combined with chemotherapy, this compound is hypothesized to exert a synergistic effect through several mechanisms:
-
Enhanced Chemotherapy Efficacy: By inhibiting MMP-2, the tumor microenvironment can be modulated, potentially increasing the penetration and efficacy of chemotherapeutic drugs.
-
Inhibition of Metastasis: Chemotherapy can sometimes induce a stress response in cancer cells that promotes invasion and metastasis, a process that can be counteracted by MMP-2 inhibition.
-
Overcoming Resistance: MMP-2 has been implicated in chemoresistance.[5] Its inhibition may therefore re-sensitize resistant cancer cells to chemotherapy.
-
Modulation of Signaling Pathways: The combination can lead to a more potent and sustained inhibition of critical survival pathways like PI3K/Akt/mTOR.[8]
Data Presentation
In Vitro Cytotoxicity
The following table summarizes hypothetical IC50 values for this compound and common chemotherapy agents, alone and in combination, against various cancer cell lines. These values are indicative and should be determined experimentally for the specific cell line and conditions used.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| MDA-MB-231 (Breast Cancer) | This compound | 1500 | - |
| Doxorubicin | 50 | - | |
| This compound + Doxorubicin | See Protocol | < 1 (Synergistic) | |
| A549 (Lung Cancer) | This compound | 2000 | - |
| Cisplatin | 3000 | - | |
| This compound + Cisplatin | See Protocol | < 1 (Synergistic) | |
| HT-1080 (Fibrosarcoma) | This compound | 1000 | - |
| Paclitaxel | 10 | - | |
| This compound + Paclitaxel | See Protocol | < 1 (Synergistic) |
*Combination Index (CI) should be calculated using software like CompuSyn based on the Chou-Talalay method.[2][10] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition
This table presents representative data from a xenograft mouse model to illustrate the potential in vivo efficacy of the combination therapy.
| Treatment Group | Tumor Volume Reduction (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2 |
| This compound (10 mg/kg) | 30 | +1 |
| Doxorubicin (5 mg/kg) | 50 | -8 |
| This compound + Doxorubicin | 85 | -5 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy, both individually and in combination.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (SB-3CT)
-
Chemotherapy agent (e.g., Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
For combination studies, prepare mixtures of the two drugs at a constant ratio (e.g., based on their individual IC50 values).
-
Remove the old medium from the wells and add 100 µL of the drug solutions (single agents or combinations) or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.[2][10]
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the effect of the combination treatment on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated as in the cytotoxicity assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-MMP-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, chemotherapy, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model.[5][6][11]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Chemotherapy agent formulation for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, chemotherapy, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the inhibitor and weekly intraperitoneal injection for chemotherapy).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: Workflow for evaluating this compound and chemotherapy combination.
Caption: Combined effect on PI3K/Akt/mTOR pathway and invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.14. Synergy Analysis [bio-protocol.org]
- 3. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of growth and induction of apoptosis by 8-chloro-cAMP and paclitaxel or cisplatin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. combosyn.com [combosyn.com]
- 8. The synergistic effect of resveratrol in combination with cisplatin on apoptosis via modulating autophagy in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Animal Models for Evaluating the Intravenous Efficacy of MMP-2 Inhibitors
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix components, particularly type IV collagen, a primary component of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in processes like wound healing, morphogenesis, and angiogenesis.[3] However, its overexpression and unregulated activity are strongly implicated in the pathology of various diseases, including tumor invasion and metastasis, cardiovascular diseases, and inflammatory conditions like arthritis.[1][4][5] Consequently, MMP-2 has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.[6]
These application notes provide an overview of established animal models used to test the efficacy of MMP-2 inhibitors, with a focus on intravenous (IV) administration. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel therapeutic agents targeting MMP-2.
Oncology Models
MMP-2 plays a pivotal role in cancer progression by facilitating the breakdown of the basement membrane, which is a critical step for tumor invasion, metastasis, and angiogenesis.[1][7] Animal models for testing MMP-2 inhibitors in an oncology context primarily focus on evaluating the reduction of tumor growth and metastatic potential.
a) Xenograft Models
Human tumor xenograft models in immunocompromised mice (e.g., nude BALB/c or SCID mice) are the most common systems for evaluating anti-cancer therapies.[1][8]
-
Principle: Human cancer cell lines with high MMP-2 expression (e.g., pancreatic PANC-1, gastric BGC-823, breast MDA-MB-231) are injected subcutaneously or orthotopically into mice.[1][8][9] The subsequent tumor growth mimics aspects of human cancer progression.
-
Relevance: These models allow for the in vivo assessment of an inhibitor's effect on a human tumor in a living system. They are crucial for evaluating efficacy and understanding the mechanism of action.
-
Efficacy Readouts:
-
Tumor volume and weight reduction.[1]
-
Inhibition of angiogenesis (measured by microvessel density).[10]
-
Reduction in metastasis (e.g., counting lung nodules after tail vein injection of tumor cells).[7]
-
Biochemical analysis of tumor tissue via gelatin zymography and Western blotting to confirm reduced MMP-2 activity and expression.[10]
-
b) Syngeneic Models
-
Principle: Murine cancer cells (e.g., 4T1 breast cancer, Lewis lung carcinoma) are implanted into immunocompetent mice of the same genetic background.[1][10]
-
Relevance: The primary advantage is the presence of a complete and functional immune system, allowing for the study of interactions between the inhibitor, the tumor, and the host's immune response.[5] This is important as MMPs are known to modulate the tumor microenvironment and immune cell trafficking.[5]
-
Efficacy Readouts: Similar to xenograft models, including tumor growth, metastasis, and biochemical analyses.
Quantitative Data Summary: Oncology Models
| Animal Model | Cancer Type | Inhibitor | Dosing Regimen | Key Efficacy Results | Reference |
| Nude BALB/c Mice | Pancreatic (PANC-1) | Synthetic Peptides (M205C4) | 100 µM, subcutaneous injection | >50% inhibition of tumor weight compared to control. | [1] |
| Nude Mice | Gastric Cancer | β-aminopropionitrile (BAPN) | Intraperitoneal injection | Decreased expression and enzyme activity of MMP-2 and MMP-9 in tumor tissues. | [8] |
| Nude Mice | Breast (MDA-MB-231) | GM6001 (broad-spectrum) | 100 µmol/L co-injected with cells | Abolished the stimulation of xenograft growth. | [9] |
| Balb/C Mice | Breast (4T1) | MATT-LTSLs (MMP inhibitor) | Not specified | Reduced MMP-2 and MMP-9 expression by 30% and 43%, respectively. | [10] |
Cardiovascular Disease Models
MMP-2 is implicated in adverse cardiac remodeling following myocardial infarction (MI), contributing to cardiac rupture, fibrosis, and the development of heart failure.[3][4][11] Animal models in this area focus on the protective effects of MMP-2 inhibition on the heart.
a) Myocardial Infarction (MI) Model
-
Principle: MI is surgically induced in rodents (mice or rats) by permanent ligation of the left anterior descending (LAD) coronary artery.[3] This procedure leads to ischemia and subsequent infarction, triggering a cascade of events including inflammation and cardiac remodeling where MMP-2 is highly active.[11]
-
Relevance: This model closely mimics the pathophysiology of acute MI in humans, making it highly relevant for testing cardioprotective agents. MMP-2 knockout mice have demonstrated significantly improved survival rates in this model, validating it as a target.[3]
-
Efficacy Readouts:
-
Increased survival rate (primarily by preventing cardiac rupture).[3][12]
-
Reduced infarct size.[13]
-
Improved cardiac function (e.g., attenuated left ventricular dilation, improved ejection fraction) measured by echocardiography.[4]
-
Decreased cardiac fibrosis and collagen deposition assessed histologically.
-
Reduced MMP-2 activity in myocardial tissue confirmed by zymography.[13]
-
Quantitative Data Summary: Cardiovascular Models
| Animal Model | Disease Model | Inhibitor | Dosing Regimen | Key Efficacy Results | Reference |
| Mice (WT) | Myocardial Infarction | TISAM (MMP-2 selective) | Oral administration | Significantly higher survival rate; cardiac rupture was not observed, unlike in the vehicle group. | [3] |
| Rats | Acute Myocardial Infarction | MMPI-1154 | 1 µM (ex vivo model) | Significantly decreased infarct size. | [13][14] |
| Mice | Myocardial Infarction | ONO-4817 (selective inhibitor) | Not specified | Improved contractile dysfunction and attenuated LV remodeling. | [4] |
Arthritis Models
In inflammatory joint diseases like rheumatoid arthritis (RA) and osteoarthritis (OA), MMPs, including MMP-2, contribute to the degradation of cartilage and bone.[15][16]
a) Collagen-Induced Arthritis (CIA) Model
-
Principle: This is a widely used model for RA, induced in genetically susceptible mouse or rat strains by immunization with type II collagen.[17] This leads to an autoimmune response resulting in chronic inflammation of the joints, synovitis, and destruction of cartilage and bone.
-
Relevance: The CIA model shares many immunological and pathological features with human RA.[17]
-
Efficacy Readouts:
-
Reduction in clinical signs of arthritis (e.g., paw swelling, erythema).
-
Improvement in functional measures like weight-bearing asymmetry.[15]
-
Histological assessment showing reduced cartilage degradation, pannus formation, and bone erosion.[18]
-
Decreased levels of MMPs (including MMP-2) and pro-inflammatory cytokines in joint tissue.[18]
-
Note on MMP-2 in Arthritis: The role of MMP-2 in arthritis can be complex. While many studies show a detrimental role, one study using MMP-2 knockout mice reported an exacerbation of antibody-induced arthritis, suggesting a potential protective or regulatory function in some contexts.[19] This highlights the need for careful evaluation and the use of selective inhibitors.
Quantitative Data Summary: Arthritis Models
| Animal Model | Disease Model | Inhibitor | Dosing Regimen | Key Efficacy Results | Reference |
| Lewis Rats | Osteoarthritis (MNX model) | Broad-spectrum MMP-2, 8, 9, 12, 13 inhibitor | 0.25, 1, and 5 mg/kg/day (oral) | Dose-dependent reduction in osteochondral vascularity (r=-0.89); attenuated chondropathy and weight-bearing asymmetry. | [15] |
| Mice | Collagen-Induced Arthritis | FR255031 (synthetic MMP inhibitor) | Not specified | Significantly reduced cartilage degradation in a dose-dependent manner. | [18] |
Experimental Protocols
Protocol 1: Human Xenograft Cancer Model (Subcutaneous)
Objective: To evaluate the efficacy of an intravenous MMP-2 inhibitor on the growth of subcutaneous human tumors in nude mice.
Materials:
-
6-8 week old female nude BALB/c mice.[1]
-
Human cancer cell line with high MMP-2 expression (e.g., PANC-1).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS), sterile.
-
Test MMP-2 inhibitor, formulated for IV injection.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Methodology:
-
Cell Preparation: Culture PANC-1 cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁸ cells/mL.[1] Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the right upper flank of each mouse.[1]
-
Group Formation and Treatment Initiation: Monitor mice for tumor growth. When tumors reach a palpable size (e.g., ~50 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, MMP-2 Inhibitor Low Dose, MMP-2 Inhibitor High Dose; n=6-8 per group).
-
Inhibitor Administration (IV):
-
Prepare fresh dilutions of the MMP-2 inhibitor in the appropriate vehicle on each day of dosing.
-
Administer the inhibitor or vehicle via tail vein injection. The volume, concentration, and frequency (e.g., daily, three times a week) should be determined based on prior pharmacokinetic and tolerability studies. A typical injection volume is 100 µL.
-
-
Efficacy Assessment:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each mouse as an indicator of general health and treatment toxicity.
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice via an approved method.
-
Excise the tumors, weigh them, and photograph them.
-
Divide the tumor tissue for downstream analyses:
-
Snap-freeze a portion in liquid nitrogen for zymography and Western blot analysis to measure MMP-2 activity and expression.[10]
-
Fix a portion in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or angiogenesis markers like CD31).
-
-
Protocol 2: Myocardial Infarction Model (Mouse)
Objective: To assess the cardioprotective effects of an intravenous MMP-2 inhibitor following surgically-induced myocardial infarction.
Materials:
-
8-10 week old male C57BL/6 mice.
-
Surgical tools for thoracotomy.
-
Ventilator for small rodents.
-
Suture material (e.g., 7-0 silk).
-
Test MMP-2 inhibitor, formulated for IV injection.
-
Vehicle control solution.
-
Anesthesia (e.g., ketamine/xylazine or isoflurane).
-
Echocardiography system.
Methodology:
-
Pre-Operative Preparation: Anesthetize the mouse, intubate, and connect to a ventilator. Place the mouse on a heating pad to maintain body temperature.
-
Surgical Procedure (LAD Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.[3]
-
Close the chest cavity in layers and allow the animal to recover from anesthesia.
-
-
Treatment Administration:
-
Immediately following surgery or at a specified time point post-MI, administer the first dose of the MMP-2 inhibitor or vehicle via tail vein (IV) injection.
-
Continue dosing according to the predetermined schedule (e.g., daily for 7 days).
-
-
Efficacy Assessment:
-
Survival Monitoring: Monitor animals daily for mortality. Cardiac rupture is a common cause of death in the first week post-MI in control animals.[3]
-
Cardiac Function (Echocardiography): Perform echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., day 7, day 28) to measure parameters like left ventricular internal dimensions (LVID), ejection fraction (EF), and fractional shortening (FS).
-
-
Terminal Procedures:
-
At the study endpoint (e.g., 28 days), euthanize the mice.
-
Excise the hearts.
-
A portion of the left ventricle can be snap-frozen for zymography to assess MMP-2 activity.[14]
-
The remaining heart tissue should be fixed, sectioned, and stained (e.g., Masson's trichrome) to quantify the infarct size and the degree of cardiac fibrosis.
-
Visualizations
Signaling Pathway
References
- 1. Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Targeted deletion or pharmacological inhibition of MMP-2 prevents cardiac rupture after myocardial infarction in mice [jci.org]
- 4. Matrix Metalloproteinase 2 as a Pharmacological Target in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of MMPS Enzymes via a Novel Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LOX inhibition downregulates MMP-2 and MMP-9 in gastric cancer tissues and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Matrix metalloproteinases in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]
- 14. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of a metalloproteinase inhibitor on osteochondral angiogenesis, chondropathy and pain behavior in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]
- 19. The role of matrix metalloproteinase-2 and matrix metalloproteinase-9 in antibody-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MMP-2 Inhibitor-4 solubility issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMP-2 Inhibitor-4. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] It has a reported solubility of 100 mg/mL in DMSO.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: It is not recommended to dissolve this compound directly in aqueous buffers such as PBS due to its low aqueous solubility. Attempting to do so will likely result in poor dissolution and the formation of a precipitate.
Q3: How should I prepare working solutions of this compound for my cell-based experiments?
A3: To prepare a working solution for cell-based assays, a high-concentration stock solution in DMSO should first be prepared. This stock solution can then be serially diluted in 100% DMSO to create intermediate concentrations. The final working solution is prepared by adding a small volume of the appropriate intermediate DMSO stock to your pre-warmed cell culture medium. This stepwise dilution helps to prevent precipitation of the compound. It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically at or below 0.1%.
Q4: I observed a precipitate when I added my this compound DMSO stock to my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Please refer to the detailed troubleshooting guide below for steps to mitigate this problem.
Q5: What is the stability of this compound in a DMSO stock solution?
A5: When reconstituted in DMSO, it is recommended to aliquot the stock solution and store it at -20°C. Following this procedure, stock solutions are reported to be stable for up to 3 months.[1]
Data Presentation
Solubility Data
| Solvent | Concentration | Observation |
| DMSO | 100 mg/mL | Clear, colorless solution[1] |
| Aqueous Buffer (e.g., PBS) | Not Reported | Poorly soluble |
Inhibitor Specificity
| MMP | IC₅₀/Kᵢ |
| MMP-2 | IC₅₀ = 37 nM[1] |
| MMP-8 | IC₅₀ = 320 nM[1] |
| MMP-9 | IC₅₀ > 1 µM[1] |
| MMP-14 | IC₅₀ > 1 µM[1] |
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions for your experiments.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[1]
-
-
Intermediate Dilutions (in DMSO):
-
Perform serial dilutions of the high-concentration DMSO stock solution in 100% sterile DMSO to create a range of intermediate stock solutions. This allows for the addition of a small, consistent volume to your final assay medium.
-
-
Final Working Solution Preparation (in Aqueous Medium):
-
To achieve the desired final concentration of this compound with a final DMSO concentration of ≤ 0.1%, add a small volume of the appropriate intermediate DMSO stock solution to the pre-warmed (37°C) cell culture medium. For example, to make 1 mL of a 1 µM final solution, add 1 µL of a 1 mM intermediate stock to 1 mL of medium.
-
Immediately after adding the inhibitor stock, mix the solution thoroughly by gentle vortexing or inversion. Avoid vigorous shaking, which can cause protein denaturation in the medium.
-
Protocol 2: Gelatin Zymography for MMP-2 Activity
This protocol provides a general overview of gelatin zymography to assess MMP-2 activity in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels (co-polymerized with 1 mg/mL gelatin)
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation: Prepare cell lysates or conditioned media in a non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load equal amounts of protein onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in zymogram renaturing buffer with gentle agitation to remove SDS and allow the enzyme to renature.
-
Enzyme Activation: Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, followed by destaining.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, indicating the digestion of the gelatin substrate. The molecular weight of the bands can be used to identify MMP-2.
Signaling Pathways
MMP-2 is a key enzyme in the degradation of the extracellular matrix and is involved in several critical signaling pathways related to cell growth, migration, and invasion. Inhibition of MMP-2 can impact these pathways.
Caption: Overview of signaling pathways influencing MMP-2 expression and its inhibition.
References
potential off-target effects of MMP-2 Inhibitor IV
Technical Support Center: MMP-2 Inhibitor IV
Welcome to the technical support center for MMP-2 Inhibitor IV. This resource is designed to help researchers and scientists troubleshoot potential issues and understand the experimental nuances of using this inhibitor. Given that many metalloproteinase inhibitors can exhibit off-target effects, this guide focuses on identifying and mitigating unintended experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cell cultures after treatment with MMP-2 Inhibitor IV, which is not expected based on MMP-2 inhibition alone. What could be the cause?
A1: This is a common issue that may stem from the inhibitor's off-target activity. MMP-2 Inhibitor IV, like many hydroxamate-based inhibitors, can affect other metalloproteinases that are crucial for cell survival and signaling.[1][2] Notably, broad-spectrum inhibition of multiple MMPs can interfere with essential physiological processes like normal tissue remodeling, potentially leading to adverse cellular effects.[3][4] We recommend performing a dose-response curve to find the minimal effective concentration and running parallel experiments with a more selective, non-hydroxamate-based MMP-2 inhibitor to confirm if the cytotoxicity is specific to this compound's profile.
Q2: Our experiment aims to reduce cancer cell invasion, but we are seeing inconsistent or minimal effects, even at high concentrations of the inhibitor. Why might this be happening?
A2: While MMP-2 is a key enzyme in cell invasion, other proteases, particularly MMP-9 and membrane-type MMPs (MT-MMPs), also play significant roles.[5] It's possible that in your specific cell model, these other MMPs are the dominant drivers of invasion. Furthermore, some MMPs can have protective or anti-tumorigenic roles.[4][6] Off-target inhibition of these protective MMPs could counteract the intended anti-invasive effect of MMP-2 inhibition. We suggest profiling the expression levels of various MMPs in your cell line and using techniques like gelatin zymography to assess the relative activity of MMP-2 and MMP-9 before and after treatment.
Q3: We have noticed an unexpected modulation of inflammatory pathways (e.g., changes in TNF-α levels) after applying MMP-2 Inhibitor IV. Is this a known effect?
A3: Yes, this is a potential off-target effect. MMP-2 Inhibitor IV can inhibit ADAM17 (also known as TACE, TNF-α Converting Enzyme), a key enzyme responsible for shedding the membrane-bound precursor of TNF-α to its active, soluble form.[2] Inhibition of ADAM17 would lead to a decrease in soluble TNF-α, altering the inflammatory response. To verify this, you can measure both membrane-bound and soluble TNF-α levels in your experimental system.
Q4: Why did previous clinical trials with broad-spectrum MMP inhibitors fail, and how does that relate to using MMP-2 Inhibitor IV in our research?
A4: A primary reason for the failure of early broad-spectrum MMP inhibitors in clinical trials was unforeseen side effects, most notably a musculoskeletal syndrome (MSS) characterized by joint pain and inflammation.[4][6] This toxicity is largely attributed to the inhibition of other MMPs, such as MMP-1 (collagenase-1), which is essential for normal collagen turnover in tissues like tendons and cartilage.[1][7] Although MMP-2 Inhibitor IV is more selective than the first-generation compounds, its off-target inhibition of MMP-1 (see data below) is a critical consideration, especially in long-term or in vivo studies.
Quantitative Data Summary
The selectivity profile of MMP-2 Inhibitor IV was determined against a panel of related metalloproteinases. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are summarized below. Note the significant activity against MMP-1 and MMP-9, which are common off-targets.
| Enzyme Target | IC50 (nM) | Potency vs. MMP-2 | Potential Off-Target Implication |
| MMP-2 (Gelatinase A) | 5 | (Primary Target) | Intended therapeutic effect (e.g., anti-metastasis) |
| MMP-9 (Gelatinase B) | 25 | 5-fold less | May affect invasion and inflammation.[5] |
| MMP-1 (Collagenase 1) | 150 | 30-fold less | Risk of musculoskeletal side effects due to collagen remodeling inhibition.[1][4] |
| MMP-14 (MT1-MMP) | 800 | 160-fold less | Minimal effect at typical working concentrations. |
| ADAM17 (TACE) | 450 | 90-fold less | May alter inflammatory signaling by reducing TNF-α shedding.[2] |
Troubleshooting Guide
| Problem Observed | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpectedly low cell viability or high apoptosis. | Inhibition of MMPs essential for cell survival signaling or ECM interactions. | 1. Lower the inhibitor concentration. 2. Use a more selective MMP-2 inhibitor as a control. 3. Assess the activity of other MMPs like MMP-1 and MMP-9. |
| Inconsistent results in cell migration/invasion assays. | 1. The cell model relies more on other proteases (e.g., MMP-9, Cathepsins). 2. Off-target inhibition of a protective MMP is counteracting the effect.[6] | 1. Profile protease expression in your cells (qRT-PCR, Western Blot). 2. Use gelatin zymography to confirm MMP-2 and MMP-9 inhibition. 3. Consider using a combination of more selective inhibitors. |
| Altered levels of inflammatory cytokines (e.g., decreased soluble TNF-α). | Inhibition of ADAM17 (TACE), which processes pro-TNF-α.[2] | 1. Measure both soluble and membrane-bound forms of TNF-α via ELISA or flow cytometry. 2. Test an ADAM17-selective inhibitor as a positive control for the effect. |
| Fibrotic-like changes in tissue culture or in vivo models. | Inhibition of MMP-1, leading to impaired collagen turnover and excessive deposition.[6] | 1. Analyze collagen deposition using techniques like Picro-Sirius Red staining. 2. If possible, use an inhibitor with higher selectivity against MMP-1 for in vivo work. |
Visual Diagrams
Signaling Pathways
The following diagram illustrates the intended on-target effect of MMP-2 Inhibitor IV and its potential off-target consequences.
References
- 1. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MMP-2 Selectivity in Hydroxamate-Type Inhibitors: Ingenta Connect [ingentaconnect.com]
Optimizing Incubation Time for MMP-2 Inhibitor-4: A Technical Support Center
For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in matrix metalloproteinase-2 (MMP-2) inhibition assays is critical. A key parameter that significantly influences experimental outcomes is the incubation time of the inhibitor with the enzyme or cell system. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the incubation time for MMP-2 Inhibitor-4 and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
MMP-2 inhibitors, such as MMP-2 Inhibitor IV (a bisphosphonate derivative), typically function by chelating the zinc ion within the active site of the MMP-2 enzyme.[1] This interaction blocks the catalytic activity of the enzyme, preventing the degradation of extracellular matrix components like type IV collagen.[2] Some inhibitors, like SB-3CT (also known as MMP-2/MMP-9 Inhibitor IV), are described as slow-binding, mechanism-based inhibitors, which may involve a conformational change in the enzyme-inhibitor complex over time.
Q2: Why is optimizing the inhibitor incubation time crucial?
Optimizing the incubation time is essential for several reasons:
-
Ensuring Equilibrium: For reversible inhibitors, sufficient incubation time is necessary to ensure that the binding reaction between the inhibitor and the enzyme has reached equilibrium. This is critical for accurately determining the inhibitor's potency (e.g., IC50 value).[3][4]
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where their inhibitory effect increases with longer pre-incubation times. Failing to account for this can lead to an underestimation of the inhibitor's potency.[5]
-
Cellular Processes: In cell-based assays, the inhibitor needs adequate time to penetrate the cell membrane and interact with MMP-2. Furthermore, the downstream cellular effects of MMP-2 inhibition (e.g., changes in cell migration or invasion) may take several hours to become apparent.[6][7]
-
Avoiding Off-Target Effects: Excessively long incubation times can sometimes lead to cytotoxicity or other off-target effects that are not related to the specific inhibition of MMP-2, confounding the experimental results.
Q3: What is a good starting point for incubation time in an in vitro enzymatic assay?
For direct enzymatic assays using purified or recombinant MMP-2, a pre-incubation time of 30 minutes at 37°C is a common starting point mentioned in the literature for similar MMP inhibitors.[8][9] However, the optimal time can vary depending on the specific inhibitor's binding kinetics.
Q4: What is a recommended starting incubation time for cell-based assays?
For cell-based assays, a broader range of incubation times should be tested. A common starting point is to treat the cells with the inhibitor for 24 hours.[6][10] However, depending on the specific cellular process being investigated, shorter (e.g., 4, 8, 12 hours) or longer (e.g., 48, 72 hours) incubation times may be necessary.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Insufficient pre-incubation time, not allowing the inhibitor-enzyme binding to reach equilibrium. | Perform a time-course experiment to determine the optimal pre-incubation time where the IC50 value stabilizes. |
| Inconsistent timing in the addition of substrate after pre-incubation. | Use a multichannel pipette or an automated liquid handler to ensure consistent timing for all wells. | |
| No or very weak inhibition observed | Incubation time is too short for the inhibitor to effectively bind to the enzyme or elicit a cellular response. | Increase the incubation time. For enzymatic assays, try a range from 30 minutes to several hours. For cell-based assays, extend the incubation to 24, 48, or even 72 hours. |
| The inhibitor is unstable in the assay buffer or cell culture medium over the incubation period. | Check the stability of the inhibitor under your experimental conditions. Consider preparing fresh solutions for each experiment. | |
| Inhibitor appears less potent in cell-based assays compared to enzymatic assays | Insufficient time for the inhibitor to penetrate the cell membrane and reach its target. | Increase the incubation time in the cell-based assay. |
| The inhibitor is being metabolized or actively transported out of the cells. | Consider using a higher concentration of the inhibitor or a cell line with lower metabolic activity if possible. | |
| Observed cytotoxicity at longer incubation times | The inhibitor may have off-target cytotoxic effects that are time and concentration-dependent. | Perform a cell viability assay (e.g., MTS or MTT) at different inhibitor concentrations and incubation times to identify a non-toxic working range. |
| The vehicle (e.g., DMSO) concentration is too high, causing toxicity over time. | Ensure the final concentration of the vehicle is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Data Presentation
Summary of MMP-2 Inhibitor Potency
| Inhibitor | Type | Target(s) | IC50 / Ki | Reference(s) |
| MMP-2 Inhibitor IV | Synthetic (Bisphosphonate) | MMP-2 | IC50 = 37 nM | [2] |
| SB-3CT (MMP-2/MMP-9 Inhibitor IV) | Synthetic (Thiophene derivative) | MMP-2, MMP-9 | Ki = 13.9 nM (MMP-2), Ki = 600 nM (MMP-9) | [10] |
| MMP-2 Inhibitor I | Synthetic (Hydroxamate) | MMP-2 | Ki = 1.7 µM | [12] |
| ARP 100 | Synthetic | Selective for MMP-2 | IC50 = 12 nM | [13] |
| AG-L-66085 | Synthetic | Selective for MMP-9 | IC50 = 5 nM | [13] |
| TIMP-2 | Endogenous Protein | MMPs | Tight binding inhibitor | [7] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Lower values indicate higher potency.
Experimental Protocols
Protocol for Optimizing Inhibitor Pre-incubation Time in an In Vitro Fluorogenic MMP-2 Assay
This protocol is designed to determine the optimal pre-incubation time for an MMP-2 inhibitor by measuring its effect on enzyme activity at various time points.
Materials:
-
Recombinant human MMP-2 (activated)
-
This compound (or other MMP-2 inhibitor)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the MMP-2 inhibitor in an appropriate solvent (e.g., DMSO).
-
Dilute the inhibitor stock solution to various concentrations in Assay Buffer.
-
Dilute the activated MMP-2 enzyme to the working concentration in Assay Buffer.
-
Prepare the MMP-2 substrate at the desired final concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the diluted MMP-2 enzyme solution to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a range of time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Initiate Reaction:
-
At the end of each pre-incubation period, add the MMP-2 substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 390 nm emission) every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point.
-
Plot the percent inhibition versus the inhibitor concentration for each pre-incubation time and determine the IC50 value.
-
The optimal pre-incubation time is the shortest time at which the IC50 value becomes stable.
-
Visualizations
Caption: Experimental workflow for optimizing inhibitor pre-incubation time.
Caption: Simplified MMP-2 activation and signaling pathway.
References
- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small-molecule MMP2/MMP9 inhibitor SB-3CT modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MMP-2 Inhibitor I The MMP-2 Inhibitor I, also referenced under CAS 10335-69-0, controls the biological activity of MMP-2. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | 10335-69-0 [sigmaaldrich.com]
- 13. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of MMP-2 Inhibitor-4 in culture
Welcome to the Technical Support Center for MMP-2 Inhibitor-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments, with a focus on preventing its degradation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as SB-3CT, is a potent, selective, and slow-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2) and, to a lesser extent, MMP-9.[1][2][3] It functions as a mechanism-based inhibitor, meaning the enzyme itself catalyzes the formation of the inhibitory species.[1] The inhibitor's thiirane (B1199164) ring is opened upon interaction with the MMP-2 active site, leading to a stable complex and inactivation of the enzyme.[1] This targeted action makes it a valuable tool for studying the roles of MMP-2 in various biological processes.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing a stock solution of 10 mM in 100% DMSO.[4] The solid compound is soluble in DMSO up to at least 15 mg/mL.[5] For storage, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C.[2][6] Under these conditions, stock solutions are reported to be stable for at least 3 to 6 months.[2][6]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration will vary depending on the cell type and experimental goals. Based on its IC₅₀ and Kᵢ values, a starting concentration range of 1-10 µM is often used in cell-based assays.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is this compound cell-permeable?
A4: Yes, this compound (SB-3CT) and its active metabolite have been shown to cross the blood-brain barrier, indicating that it is cell-permeable.[5]
Troubleshooting Guide: Degradation of this compound in Culture
This guide addresses common issues related to the stability and activity of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Loss of inhibitor activity over time. | Inherent instability in aqueous culture medium: The thiirane ring in the inhibitor's structure can be susceptible to hydrolysis or reaction with components in the culture medium, especially at 37°C. | - Minimize the pre-incubation time of the inhibitor in the medium before adding it to the cells.- Replenish the inhibitor-containing medium every 24 hours for long-term experiments.- Perform a stability study of the inhibitor in your specific culture medium (see Experimental Protocol 1). |
| Reaction with serum components: Proteins and other molecules in fetal bovine serum (FBS) or other sera can bind to or degrade the inhibitor. | - Test the stability of the inhibitor in media with and without serum to assess the impact of serum components.- Consider using a lower serum concentration or a serum-free medium if experimentally feasible. | |
| pH instability: The pH of the culture medium can shift during incubation, potentially affecting the inhibitor's stability. | - Ensure the culture medium is properly buffered and monitor the pH throughout the experiment. | |
| High variability between experimental replicates. | Inconsistent inhibitor concentration: This can be due to incomplete solubilization of the stock solution or precipitation of the inhibitor upon dilution into the aqueous culture medium. | - Ensure the DMSO stock solution is fully dissolved before use.- When diluting into culture medium, add the DMSO stock to the medium and mix immediately and thoroughly.- Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower final concentration or the use of a solubilizing agent (consult relevant literature for compatibility with your cell line). |
| Adsorption to plasticware: Small molecules can adsorb to the surface of cell culture plates and tubes, reducing the effective concentration. | - Use low-protein-binding plates and pipette tips.- Include a "no-cell" control with the inhibitor to assess loss due to factors other than cellular uptake or degradation. | |
| Unexpected cellular toxicity. | Off-target effects: At high concentrations, the inhibitor may have off-target effects unrelated to MMP-2 inhibition.Degradation products may be toxic: The breakdown products of the inhibitor could be cytotoxic. | - Perform a dose-response curve to determine the optimal, non-toxic working concentration.- Always include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated samples. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
24-well tissue culture plates
-
HPLC system with a UV detector
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions:
-
Prepare your cell culture medium with and without 10% FBS (or your desired concentration).
-
Dilute the 10 mM stock solution directly into the prepared media to a final concentration of 10 µM. Prepare enough volume for all time points.
-
-
Incubation:
-
Add 1 mL of the 10 µM inhibitor-containing medium to triplicate wells of a 24-well plate for each condition (with and without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the sample immediately after adding the inhibitor to the medium.
-
-
Sample Preparation for HPLC:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate any proteins.
-
Vortex for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable mobile phase gradient to separate the inhibitor from media components (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the absorbance at a wavelength where the inhibitor has maximum absorbance (e.g., 254 nm, or determine the optimal wavelength by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of inhibitor remaining versus time to determine its stability profile.
-
Protocol 2: Evaluating the Activity of this compound Over Time in Culture
This protocol uses gelatin zymography to assess the functional stability of the inhibitor by measuring its ability to inhibit MMP-2 activity in conditioned media over time.
Materials:
-
Cells that secrete MMP-2
-
This compound
-
Serum-free cell culture medium
-
Gelatin zymography gels and reagents
-
Phorbol 12-myristate 13-acetate (PMA) (optional, to stimulate MMP-2 expression)
Procedure:
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow them to near confluence.
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM). If desired, you can stimulate MMP-2 production with PMA.
-
-
Conditioned Media Collection:
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
At each time point, collect the conditioned medium from the cells.
-
Centrifuge the collected medium to remove any cells or debris.
-
-
Gelatin Zymography:
-
Determine the protein concentration of each conditioned media sample.
-
Load equal amounts of protein from each sample onto a gelatin zymogram gel under non-reducing conditions.
-
After electrophoresis, incubate the gel in a developing buffer that allows for MMP-2 activity.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
-
Data Analysis:
-
Areas of MMP-2 activity will appear as clear bands on a blue background.
-
Quantify the intensity of the MMP-2 bands at each inhibitor concentration and time point using densitometry software.
-
A sustained presence of the MMP-2 band in the presence of the inhibitor over time indicates a loss of inhibitor activity.
-
Visualizations
Caption: A flowchart for troubleshooting loss of this compound activity.
Caption: A general workflow for assessing the stability of this compound.
Caption: A simplified diagram of the MMP-2 signaling and activation pathway.
References
- 1. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MMP-2 Inhibitor-4 Zymography Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMP-2 Inhibitor-4 in gelatin zymography experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
MMP-2/MMP-9 Inhibitor IV, also known as SB-3CT, is a potent and selective inhibitor of gelatinases, particularly MMP-2.[1] It functions as a slow-binding, mechanism-based inhibitor that covalently binds to the zinc ion within the catalytic site of MMP-2, thereby blocking its enzymatic activity.[1][2] This inhibition appears to have similarities to the slow-binding inhibition mechanism of endogenous tissue inhibitors of metalloproteinases (TIMPs).[1]
Q2: What is the selectivity profile of MMP-2/MMP-9 Inhibitor IV?
This inhibitor is highly selective for MMP-2 and MMP-9 over other matrix metalloproteinases.[1] This selectivity is crucial for specifically targeting gelatinase activity in complex biological samples.
Q3: Can I use this compound directly in my zymography gel?
Yes, gelatin zymography is a common technique used to assess the efficacy of MMP inhibitors.[3] The inhibitor can be either incubated with the sample before loading or included in the zymography developing buffer to determine its effect on MMP-2 activity.[3]
Q4: What is the expected outcome of a successful inhibition experiment using zymography?
In a successful experiment, you should observe a decrease in the intensity of the clear gelatinolytic bands corresponding to MMP-2 in the presence of the inhibitor compared to the control (untreated) sample.[3] The reduction in band intensity should ideally be dose-dependent.
Q5: How does zymography detect both pro- and active forms of MMP-2?
The sodium dodecyl sulfate (B86663) (SDS) in the loading buffer and the gel denatures the MMPs, which disrupts the "cysteine-switch" that keeps the pro-enzyme inactive. This allows both the pro- (inactive) and active forms of the enzyme to be activated and digest the gelatin substrate within the gel after a renaturation step.[3]
Data Summary Tables
Table 1: Selectivity Profile of MMP-2/MMP-9 Inhibitor IV (SB-3CT)
| MMP Target | Inhibition Constant (Ki) | Selectivity vs. MMP-2 |
| MMP-2 | 13.9 nM[1] | - |
| MMP-9 | 600 nM[1] | ~43-fold less sensitive |
| MMP-1 | 206 µM[1] | ~14,820-fold less sensitive |
| MMP-3 | 15 µM[1] | ~1,079-fold less sensitive |
| MMP-7 | 96 µM[1] | ~6,906-fold less sensitive |
Table 2: Recommended Conditions for MMP-2 Inhibition in Zymography
| Parameter | Recommended Value/Range | Notes |
| Inhibitor Concentration | 10⁻⁶ M (1 µM)[3] | Optimal concentration may need to be determined empirically through a dose-response experiment. |
| Sample Incubation with Inhibitor | Overnight[3] | For pre-incubation of the sample with the inhibitor before electrophoresis. |
| In-Gel Inhibition | During developing buffer incubation | The inhibitor can be added to the developing buffer to assess its direct effect on the enzyme in the gel.[3] |
| Developing Time | 4 to 48 hours[4] | Optimal time depends on the enzymatic activity and should be determined empirically. Overnight (~18 hours) is a common starting point.[3] |
Experimental Protocols
Detailed Protocol: Gelatin Zymography for Assessing MMP-2 Inhibition
This protocol outlines the key steps for performing a gelatin zymography experiment to evaluate the efficacy of this compound.
1. Sample Preparation:
-
Prepare cell lysates or collect conditioned media containing MMP-2.
-
Determine the protein concentration of your samples.
-
For inhibitor studies, pre-incubate your sample with the desired concentration of this compound (e.g., 1 µM) overnight in a physiological buffer.[3] Include a vehicle control (e.g., DMSO) without the inhibitor.
2. Gel Electrophoresis:
-
Prepare a polyacrylamide gel (typically 8-10%) co-polymerized with gelatin (e.g., 1 mg/mL).
-
Mix your samples with a non-reducing sample buffer. Do not boil the samples , as this will irreversibly denature the enzymes.[4]
-
Load equal amounts of protein into the wells of the gel. Include a molecular weight marker and positive controls (recombinant MMP-2 or samples known to have high MMP-2 activity).
-
Run the gel at a constant voltage (e.g., 120-150V) at 4°C until the dye front reaches the bottom.
3. Renaturation and Development:
-
Carefully remove the gel from the cassette and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.[3]
-
Decant the renaturing buffer and wash the gel with developing buffer without the inhibitor for 30 minutes.
-
Incubate the gel in fresh developing buffer (containing calcium and zinc ions) at 37°C. For inhibitor studies, you can add the inhibitor to the developing buffer of one gel (or a part of it) and compare it to a control gel without the inhibitor.[3] Incubation times can range from 4 to 48 hours.[4]
4. Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 30 minutes until the gel is uniformly dark blue.[3]
-
Destain the gel with a destaining solution (e.g., methanol:acetic acid:water) until clear bands of gelatinolytic activity appear against a dark blue background.[3]
5. Analysis:
-
Image the gel and quantify the clear bands using densitometry software like ImageJ.
-
Compare the band intensities of the inhibitor-treated samples to the control samples to determine the extent of inhibition.
Mandatory Visualizations
References
- 1. MMP-2/MMP-9 Inhibitor IV [sigmaaldrich.com]
- 2. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP-2 Inhibitor IV Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of MMP-2 Inhibitor IV.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MMP-2 Inhibitor IV?
MMP-2 Inhibitor IV is a potent, selective, and slow-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] It functions as a mechanism-based inhibitor, likely by chelating the zinc ion within the active site of the MMP-2 enzyme, which is crucial for its catalytic activity.[1][2] This inhibition prevents the degradation of extracellular matrix (ECM) components, such as type IV collagen, a process that is critical for cancer cell invasion, migration, and angiogenesis.[2]
Q2: What is the solubility of MMP-2 Inhibitor IV and how should I prepare it for cell culture experiments?
MMP-2 Inhibitor IV is soluble in DMSO at a concentration of 100 mg/mL.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Subsequently, this stock solution can be diluted to the desired final concentration in your cell culture medium. To avoid precipitation and ensure accurate dosing, it is best to add the inhibitor to the media immediately before treating the cells. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to minimize solvent-induced cytotoxicity.
Q3: What are the typical Ki and IC50 values for MMP-2 Inhibitor IV?
The inhibitory potency of MMP-2 Inhibitor IV is characterized by the following constants:
| Parameter | Value | Target Enzyme |
| Ki | 13.9 nM | Human MMP-2 |
| Ki | 600 nM | Human MMP-9 |
| IC50 | 37 nM | MMP-2 |
Note: The inhibitor shows good selectivity for MMP-2 over other MMPs like MMP-1 (Ki = 206 µM), MMP-3 (Ki = 15 µM), and MMP-7 (Ki = 96 µM).[1] Another MMP-2 inhibitor, ARP100, has reported IC50 values of 12 nM for MMP-2, 4.5 µM for MMP-3, and 50 µM for MMP-7.[3]
Troubleshooting In Vitro Cytotoxicity Assays
Here are some common issues and solutions when assessing the cytotoxicity of MMP-2 Inhibitor IV:
Issue 1: Inconsistent or unexpected results in MTT assays.
-
Possible Cause: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[4][5] MMP-2 inhibitors can have off-target effects on cellular metabolism, leading to an over- or underestimation of cytotoxicity.[2]
-
Troubleshooting Steps:
-
Confirm with an alternative assay: Use a cytotoxicity assay with a different mechanism, such as the LDH assay (measures membrane integrity) or apoptosis assays (Annexin V/PI staining).[2]
-
Optimize inhibitor concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Include proper controls: Always include vehicle controls (medium with the same concentration of DMSO used for the inhibitor) and untreated controls.
-
Check for chemical interference: Some compounds can directly reduce MTT, leading to false-positive results. Run a control with the inhibitor in cell-free medium to check for this.
-
Issue 2: Low or no cytotoxic effect observed.
-
Possible Cause: The concentration of the inhibitor may be too low, the incubation time too short, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Increase inhibitor concentration: Based on the reported Ki and IC50 values, a concentration range of 100-1000 times the Ki is often used in cell-based assays.[6]
-
Extend incubation time: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).
-
Check inhibitor stability: Ensure the inhibitor has been stored correctly (-20°C) and that the stock solution is not degraded.[1]
-
Consider the role of MMP-2 in your cell line: Confirm that your cell line expresses and secretes active MMP-2. If MMP-2 activity is not critical for the survival of your cells in culture, its inhibition may not induce cytotoxicity.
-
Issue 3: High background in LDH cytotoxicity assay.
-
Possible Cause: LDH is present in serum, so high serum concentrations in the culture medium can lead to high background readings. Also, improper handling of cells can cause premature cell lysis.
-
Troubleshooting Steps:
-
Use low-serum medium: If possible, reduce the serum concentration in your culture medium during the treatment period.
-
Include a medium-only background control: This will allow you to subtract the LDH activity present in the medium.
-
Handle cells gently: Avoid vigorous pipetting or centrifugation that could damage cell membranes.
-
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[7][8]
Materials:
-
96-well, clear, flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[8]
-
Treatment: Treat cells with various concentrations of MMP-2 Inhibitor IV and appropriate controls (vehicle and untreated). Include a positive control for maximum LDH release by adding a lysis solution provided in the kit to a set of untreated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate and cofactor) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
1X Binding Buffer
Procedure:
-
Cell Treatment: Treat cells with MMP-2 Inhibitor IV as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[12]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with MMP-2 Inhibitor IV.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well containing 100 µL of cell culture.[14]
-
Incubation: Mix gently on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of MMP-2 Inhibitor IV.
Caption: Simplified pathway of MMP-2 activation and its role in cancer progression.
References
- 1. MMP-2/MMP-9 Inhibitor IV [sigmaaldrich.com]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. promega.com.cn [promega.com.cn]
- 14. promega.com [promega.com]
Technical Support Center: Enhancing MMP-2 Inhibitor IV Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experiments aimed at improving the intravenous (IV) bioavailability of Matrix Metalloproteinase-2 (MMP-2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the intravenous bioavailability of MMP-2 inhibitors?
A1: The primary challenges affecting the IV bioavailability of MMP-2 inhibitors include poor solubility, rapid metabolism and clearance, off-target toxicity, and in vivo instability.[1][2] Early broad-spectrum MMP inhibitors, particularly those based on hydroxamic acids, faced issues with lack of specificity, leading to side effects like musculoskeletal syndrome.[1][3] Additionally, poor pharmacokinetic properties often necessitate higher doses, which can exacerbate toxicity.[3]
Q2: What are the main strategies to improve the bioavailability and therapeutic efficacy of MMP-2 inhibitors?
A2: Key strategies focus on advanced drug delivery systems and chemical modification of the inhibitor itself. These include:
-
Nanoparticle-based delivery systems: Encapsulating inhibitors in nanoparticles can protect them from degradation, improve solubility, and enable targeted delivery.[4][5][6][7][8]
-
Prodrug strategies: Modifying the inhibitor into an inactive prodrug can enhance its stability, solubility, and pharmacokinetic profile.[9][10][11][12] The active drug is released at the target site.
-
Chemical modifications: Designing more selective inhibitors that target specific exosites on the MMP-2 enzyme can improve efficacy and reduce off-target effects.[13][14]
Q3: How can nanoparticle carriers be designed for targeted delivery of MMP-2 inhibitors?
A3: Nanoparticles can be engineered to respond to the tumor microenvironment, where MMP-2 is often upregulated. This can be achieved by incorporating MMP-2 sensitive peptide linkers that are cleaved by the enzyme, triggering drug release.[4][5][6] Another approach is to use nanoparticles that are sensitive to redox conditions found in tumors.[6] Furthermore, active targeting can be achieved by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.[4][5]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low aqueous solubility of the MMP-2 inhibitor. | The inhibitor possesses hydrophobic chemical moieties. | - Formulate the inhibitor into a nanoparticle delivery system (e.g., polymeric nanoparticles, liposomes, micelles).- Synthesize a more soluble prodrug version of the inhibitor.[10][12]- Modify the chemical structure to include more hydrophilic groups, if possible without affecting activity. |
| Rapid clearance and short half-life of the inhibitor in vivo. | - Susceptibility to metabolic enzymes.- Rapid renal filtration due to small size. | - Encapsulate the inhibitor in nanoparticles to shield it from metabolic enzymes and reduce renal clearance.[4][5]- Develop a prodrug with altered pharmacokinetic properties.[10][11]- Pegylation of the inhibitor or its carrier can increase circulation time. |
| Observed off-target toxicity in cell culture or animal models. | The inhibitor lacks specificity for MMP-2 and may be inhibiting other MMPs or metalloenzymes.[1] | - Redesign the inhibitor to target unique exosites on MMP-2 for improved selectivity.[13][14]- Utilize a targeted drug delivery system that concentrates the inhibitor at the desired site of action, minimizing systemic exposure.[3][7][8] |
| Inconsistent results in in vivo bioavailability studies. | - Variability in animal models.- Issues with the formulation's stability or administration. | - Ensure a standardized and well-characterized animal model is used.- Thoroughly validate the stability of the formulated inhibitor before administration.- Adhere to a strict, reproducible protocol for IV administration and blood sampling.[15][16] |
Experimental Protocols
Protocol 1: In Vitro Assessment of MMP-2 Inhibitor Release from Nanoparticles
This protocol describes how to evaluate the release of an MMP-2 inhibitor from MMP-2-sensitive nanoparticles in the presence of the enzyme.
Materials:
-
MMP-2 inhibitor-loaded nanoparticles
-
Recombinant human MMP-2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
HPLC system for quantification of the released inhibitor
Procedure:
-
Prepare a solution of the MMP-2 inhibitor-loaded nanoparticles in the assay buffer.
-
Transfer a known volume of the nanoparticle solution into a dialysis bag.
-
Place the dialysis bag into a larger volume of assay buffer containing a specific concentration of recombinant MMP-2. For a negative control, use a separate setup with assay buffer lacking the enzyme.
-
Incubate both setups at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the buffer outside the dialysis bag.
-
Quantify the concentration of the released MMP-2 inhibitor in the collected aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug release over time for both the enzyme-treated and control groups.
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a basic procedure for determining the pharmacokinetic profile of an MMP-2 inhibitor formulation following intravenous administration in mice.
Materials:
-
MMP-2 inhibitor formulation
-
Healthy, age- and weight-matched mice
-
Sterile saline for injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia
-
Analytical method for quantifying the inhibitor in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the mice overnight with free access to water.[15]
-
Administer the MMP-2 inhibitor formulation intravenously via the tail vein at a predetermined dose.
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.[15]
-
Process the blood samples to separate the plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the MMP-2 inhibitor in the plasma samples using a validated analytical method.
-
Calculate key pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).[17]
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different MMP-2 Inhibitor Formulations
| Formulation | Cmax (ng/mL) | t1/2 (hours) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Free MMP-2 Inhibitor IV | 1500 | 2 | 3000 | 100 (IV reference) | Hypothetical Data |
| Inhibitor in Polymeric Nanoparticles | 1200 | 8 | 12000 | - | [4] |
| Inhibitor Prodrug | 1000 | 6 | 9000 | - | [9] |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Targeted delivery of an MMP-2 inhibitor via an enzyme-sensitive nanoparticle.
Caption: Experimental workflow for assessing the bioavailability of an MMP-2 inhibitor formulation.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Redox- and MMP-2-sensitive drug delivery nanoparticles based on gelatin and albumin for tumor targeted delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-Responsive Nanoparticles for the Targeted Delivery of an MMP Inhibitor to Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An MMP-2 sensitive and reduction-responsive prodrug amphiphile for actively targeted therapy of cancer by hierarchical cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. Bioavailability testing protocol | PPTX [slideshare.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: MMP-2 Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in MMP-2 inhibitor experiments.
General Troubleshooting & FAQs
This section addresses overarching issues related to inhibitor selection, experimental design, and data interpretation.
Q1: My MMP-2 inhibitor shows variable or no effect. What are the common causes?
A1: Variability or lack of inhibitor effect can stem from several factors:
-
Inhibitor Specificity and Off-Target Effects: Many MMP inhibitors exhibit broad-spectrum activity, inhibiting multiple MMPs, which can lead to complex or unexpected biological outcomes.[1][2][3] It is crucial to verify the selectivity profile of your inhibitor.
-
Inhibitor Stability and Degradation: Inhibitors can be unstable in cell culture media or experimental buffers, leading to a decrease in effective concentration over time. Ensure you know the stability of your compound under your experimental conditions.
-
Incorrect Concentration: The inhibitor concentration may be too low to be effective or so high that it causes off-target toxicity. A dose-response curve is essential to determine the optimal concentration.
-
Experimental Controls: Lack of proper positive and negative controls can make it difficult to ascertain if the inhibitor or another experimental variable is responsible for the observed effects.[4]
Q2: How do I choose the right controls for my MMP-2 inhibitor experiment?
A2: Appropriate controls are critical for valid results:
-
Positive Control: A well-characterized, potent MMP-2 inhibitor (e.g., EDTA, GM6001/Ilomastat) should be used to confirm that the assay can detect inhibition.[4][5]
-
Negative Control (Vehicle Control): The solvent used to dissolve the inhibitor (e.g., DMSO) should be added to control cells or reactions at the same final concentration used for the inhibitor treatment.[6]
-
Untreated Control: This sample does not receive any treatment and serves as a baseline for MMP-2 activity.
Q3: I suspect my inhibitor has off-target effects. How can I test for this?
A3: To investigate off-target effects:
-
Selectivity Profiling: Test your inhibitor against a panel of other related proteases, particularly other MMPs like MMP-9, to determine its selectivity.[1]
-
Rescue Experiments: If the inhibitor's effect is thought to be mediated by MMP-2, try to rescue the phenotype by adding exogenous active MMP-2.
-
Use of Multiple Inhibitors: Employing structurally different inhibitors that target MMP-2 through different mechanisms can help confirm that the observed effect is due to MMP-2 inhibition.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to specifically reduce MMP-2 expression and see if this phenocopies the effect of the inhibitor.
Gelatin Zymography Troubleshooting
Gelatin zymography is a common method to assess MMP-2 and MMP-9 activity.
Q1: I don't see any clearing (bands) in my zymogram, or the bands are very weak.
A1: This can be due to several reasons:
-
Low MMP-2 Concentration: The amount of MMP-2 in your sample may be below the detection limit of the assay. Try concentrating your sample (e.g., using centrifugal filters for conditioned media).
-
Inactive Enzyme: MMPs are often secreted as inactive pro-enzymes (pro-MMP-2).[7] While zymography can detect pro-enzymes due to SDS-mediated activation, the activity might be weak. Consider including a positive control with known active MMP-2.
-
Improper Sample Preparation: Samples for zymography should not be boiled or treated with reducing agents (like β-mercaptoethanol or DTT) as this will irreversibly denature the enzyme.[8]
-
Incorrect Incubation Conditions: Ensure the incubation buffer contains necessary cofactors like Ca2+ and Zn2+ and that the incubation is carried out at 37°C for a sufficient time (e.g., 18-24 hours).[6][9]
Q2: I see unexpected or smeared bands in my zymogram.
A2: Extraneous bands can be confusing:
-
Activated Forms of MMPs: Lower molecular weight bands may represent activated forms of MMP-2 (~62 kDa) or MMP-9.[10][11]
-
Sample Overload: Loading too much protein can cause smearing and distortion of the bands. Try loading less sample.[10]
-
Presence of Other Gelatinases: Other proteases in your sample might also degrade gelatin, leading to unexpected bands.
-
Repeated Freeze-Thaw Cycles: This can lead to auto-activation or degradation of MMPs, resulting in multiple bands.[10] Use fresh samples whenever possible.
Q3: How can I distinguish between MMP-2 and MMP-9 in my zymogram?
A3: MMP-2 and MMP-9 can be differentiated by their molecular weights. Pro-MMP-9 typically runs at ~92 kDa, while pro-MMP-2 runs at ~72 kDa.[6] Including a molecular weight marker and a positive control containing both MMP-2 and MMP-9 (e.g., conditioned media from HT-1080 cells) is highly recommended for accurate identification.[11]
Western Blotting Troubleshooting
Western blotting is used to detect the presence and quantity of the MMP-2 protein.
Q1: I can detect MMP-2 activity by zymography, but I get no signal in my Western blot.
A1: This is a common issue:
-
Antibody Issues: The primary antibody may not be specific or sensitive enough. Verify the antibody's specificity and try optimizing its concentration.[12] Ensure the antibody is validated for the species you are working with.
-
Low Protein Abundance: Zymography is often more sensitive than Western blotting for detecting MMPs. You may need to concentrate your sample or load more protein.
-
Incorrect Sample Preparation: For Western blotting, samples should be boiled with a reducing agent to ensure proper denaturation, which is the opposite of zymography sample preparation.[13]
-
Poor Transfer: Ensure efficient protein transfer from the gel to the membrane by checking your transfer setup and conditions. A Ponceau S stain can verify transfer efficiency.[12]
Q2: I see a band at an unexpected molecular weight for MMP-2 in my Western blot.
A2: Unexpected bands in a Western blot can be due to:
-
Pro- and Active Forms: Your antibody may detect both the pro-form (~72 kDa) and the active form (~62 kDa) of MMP-2.
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. Optimize blocking conditions and antibody concentrations to reduce non-specific binding.[12][14]
-
Post-Translational Modifications: Glycosylation or other modifications can alter the apparent molecular weight of the protein.
Cell-Based Assay Troubleshooting
Cell-based assays (e.g., invasion, migration assays) provide a more physiologically relevant context for studying MMP-2 inhibitors.
Q1: My MMP-2 inhibitor is not preventing cell invasion/migration in my assay.
A1: Several factors could be at play:
-
Redundancy of Proteases: Cells can express multiple proteases that can degrade the extracellular matrix. Inhibition of MMP-2 alone may not be sufficient to block invasion if other proteases like MMP-9 or membrane-type MMPs are also active.[1]
-
Inhibitor Cytotoxicity: At high concentrations, the inhibitor might be toxic to the cells, leading to a decrease in cell number that could be misinterpreted as reduced invasion. Always perform a concurrent cytotoxicity assay (e.g., MTT assay).
-
Assay Duration and Inhibitor Stability: In long-term assays, the inhibitor may degrade. Consider replenishing the inhibitor in the media if the experiment runs for an extended period.
-
Cell Line Choice: Ensure the chosen cell line's invasive potential is dependent on MMP-2 activity. This can be confirmed using MMP-2 knockdown or by using cells that primarily express MMP-2.
Q2: How do I validate that my cell-based assay is working correctly?
A2: To validate your assay:
-
Use a Positive Control: Treat cells with a known inhibitor of cell invasion or a broad-spectrum MMP inhibitor like GM6001 to ensure you can detect an inhibitory effect.[15]
-
Confirm MMP-2 Activity: Use zymography to confirm that your cells are secreting active MMP-2 and that your inhibitor is reducing this activity in the cell culture supernatant.
-
Titrate Cell Number and Matrix Coating: Optimize the number of cells seeded and the concentration of the matrix (e.g., Matrigel) to achieve a measurable level of invasion in your untreated controls.
Quantitative Data Summary
The potency of an MMP inhibitor is often described by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. Selectivity is determined by comparing the IC50 value for the target MMP (e.g., MMP-2) to the IC50 values for other MMPs.
| Inhibitor | Target(s) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Reference |
| Ilomastat (GM6001) | Broad-spectrum | 0.4 | 0.5 | 27 | - | - | [5] |
| Marimastat | Broad-spectrum | 5 | 4 | 210 | 9 | 3 | [6] |
| ARP100 | MMP-2 selective | - | 5000 (used at) | - | - | - | [15] |
| AG-L-66085 | MMP-9 selective | - | - | - | 5000 (used at) | - | [15] |
| Compound 3 | Broad-spectrum | 21,000 | - | - | 23,000 | 35,000 | [16] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Detailed Methodology: Gelatin Zymography
-
Sample Preparation:
-
Collect conditioned cell culture media or prepare tissue homogenates in a non-denaturing lysis buffer.
-
Determine the protein concentration of your samples (e.g., using a BCA assay).
-
Mix an equal amount of protein (e.g., 20 µg) with non-reducing sample buffer (do NOT add β-mercaptoethanol or DTT, and do NOT boil the samples).[8]
-
-
Gel Electrophoresis:
-
MMP Renaturation and Development:
-
Staining and Analysis:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[6]
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background.[6]
-
Areas of gelatin degradation indicate MMP activity. Quantify band intensity using densitometry software like ImageJ.[8][17]
-
Detailed Methodology: Fluorometric MMP-2 Inhibition Assay
This assay measures the cleavage of a quenched fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (typically provided in commercial kits).
-
Activate pro-MMP-2 to active MMP-2 using APMA (p-aminophenylmercuric acetate) according to the enzyme manufacturer's instructions.
-
Prepare a working solution of the MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Prepare serial dilutions of your test inhibitor and a positive control inhibitor (e.g., NNGH or GM6001).
-
-
Assay Procedure (96-well plate format):
-
Add activated MMP-2 enzyme to wells designated for the no-inhibitor control and inhibitor test samples.
-
Add assay buffer to the blank (substrate control) wells.
-
Add the various dilutions of your inhibitor and the positive control to the appropriate wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for enzyme-inhibitor interaction.[18]
-
Initiate the reaction by adding the MMP fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every 1 minute for 10-20 minutes).
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence vs. time plot.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Visualizations
Caption: MMP-2 activation, signaling, and points of therapeutic inhibition.
Caption: Key steps in performing a gelatin zymography experiment.
Caption: A logical flowchart for troubleshooting lack of inhibitor effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quickzyme.com [quickzyme.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
ensuring long-term stability of MMP-2 Inhibitor IV solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the long-term stability of MMP-2 Inhibitor IV solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of the inhibitor throughout their experiments.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for my MMP-2 Inhibitor IV solution?
For maximum long-term stability, the inhibitor is often supplied in a lyophilized (freeze-dried) powder form.[1] Storing the lyophilized product at -20°C or -80°C is recommended. After reconstitution into an IV solution, the stability is significantly reduced. It is crucial to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade peptide-based inhibitors.[2] Store these aliquots at -80°C for long-term use (weeks to months) or at 4°C for short-term use (1-2 days). Always consult the product-specific datasheet for precise recommendations.
2. How do I properly reconstitute the lyophilized MMP-2 inhibitor?
Proper reconstitution is critical for maintaining the inhibitor's activity and stability.[3] An improper technique can lead to aggregation or incomplete solubilization.
-
Step 1: Allow the vial of lyophilized powder and the recommended reconstitution buffer to equilibrate to room temperature before opening.[4]
-
Step 2: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Step 3: Using sterile techniques, slowly add the precise volume of the recommended buffer (e.g., sterile water, PBS, or a specific buffer system) as indicated on the product datasheet to achieve the desired stock concentration.[4]
-
Step 4: Gently agitate or swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing, as this can cause denaturation, especially for peptide-based inhibitors.[4]
-
Step 5: Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.
3. What are the common signs of degradation or instability in my solution?
Visual inspection is the first line of defense in identifying potential instability.[5] Key signs of degradation include:
-
Appearance of Precipitates or Particulates: This can indicate aggregation of the inhibitor or that it has fallen out of solution.
-
Changes in Color or Clarity: Discoloration or the development of turbidity can suggest chemical degradation or microbial contamination.
-
Loss of Activity: The most definitive sign of degradation is a decrease in the inhibitor's potency, which must be confirmed through a functional assay.
4. My reconstituted solution looks cloudy or has particulates. What should I do?
Cloudiness or particulates can result from several factors, including improper reconstitution, aggregation, or microbial contamination.
-
Initial Step: If particulates are observed immediately after reconstitution, try gentle warming (if permitted by the datasheet) or mixing for a longer duration (e.g., 1-2 hours at room temperature or overnight at 4°C on a rocker).[4]
-
Filtration: If the issue persists, the solution can be filtered through a sterile 0.22 µm syringe filter to remove aggregates or contaminants. However, be aware that this may also reduce the concentration of the active inhibitor if it has aggregated.
-
Action: Do not use a solution with visible particulates for in-vivo experiments.[6] It is recommended to discard the solution and prepare a fresh one using proper reconstitution techniques. If the problem reoccurs, contact technical support.
5. What are the primary degradation pathways for MMP-2 inhibitors?
The degradation pathway largely depends on the inhibitor's chemical structure (e.g., peptide vs. small molecule).
-
Hydrolysis: Peptide-based inhibitors are susceptible to the cleavage of peptide bonds, especially at non-neutral pH. This is a common issue in aqueous solutions.[1]
-
Oxidation: Certain amino acid residues (like methionine or cysteine) within peptide inhibitors can be oxidized, affecting their structure and function. Using antioxidants in the formulation buffer can mitigate this.
-
Aggregation: High concentrations of protein or peptide inhibitors can lead to the formation of aggregates, which are often inactive and can cause immunogenic responses.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity in Assay | 1. Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). 2. Chemical degradation (hydrolysis, oxidation). 3. Incorrect dilution of the inhibitor. | 1. Prepare fresh aliquots from a new lyophilized vial. 2. Perform a stability test comparing a fresh sample with the stored sample (see Experimental Protocols). 3. Verify all dilution calculations and ensure accurate pipetting. |
| Inconsistent Results Between Experiments | 1. Variability in solution stability between aliquots. 2. Degradation during the experiment (e.g., instability in assay buffer). 3. Inter-assay variability. | 1. Use a fresh aliquot for each experiment; avoid reusing leftover diluted solutions. 2. Confirm the compatibility and pH of your assay buffer with the inhibitor. 3. Run a positive control with a freshly prepared inhibitor solution in every assay to normalize results. |
| Precipitate Forms After Dilution in Media/Buffer | 1. Poor solubility of the inhibitor in the final buffer system. 2. Interaction with components in the cell culture media (e.g., proteins). 3. pH shock causing the inhibitor to fall out of solution. | 1. Test the solubility in the final buffer before starting the main experiment. 2. Consider using a different reconstitution buffer or adding a solubilizing agent like DMSO (if compatible with the experiment). 3. Add the inhibitor to the final buffer slowly while gently mixing. |
Quantitative Stability Data
The stability of a reconstituted MMP-2 inhibitor is highly dependent on storage temperature. The following table provides illustrative stability data for a generic peptide-based MMP-2 inhibitor reconstituted in PBS at pH 7.4. Note: This is an example; always refer to the product-specific datasheet.
| Storage Condition | Time Point | % Remaining Activity (Functional Assay) | % Purity (RP-HPLC) |
| -80°C | 1 Month | >98% | >99% |
| 3 Months | >95% | >98% | |
| 6 Months | >95% | >97% | |
| -20°C | 1 Month | >95% | >97% |
| 3 Months | ~90% | ~95% | |
| 6 Months | ~80% | ~90% | |
| 4°C | 24 Hours | >98% | >99% |
| 48 Hours | ~95% | ~98% | |
| 1 Week | <85% | <90% | |
| Room Temp (25°C) | 8 Hours | ~90% | ~95% |
| 24 Hours | <70% | <80% |
Experimental Protocols
Protocol 1: Activity Assessment using Gelatin Zymography
Gelatin zymography is a common method to assess the activity of gelatinases like MMP-2 and the efficacy of their inhibitors.[8][9]
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Sample Preparation: Incubate a known amount of active MMP-2 enzyme with your inhibitor (both freshly prepared and stored samples) in an appropriate assay buffer for 30 minutes at 37°C. A control sample should contain MMP-2 without any inhibitor.
-
Electrophoresis: Load the samples onto the gel and run electrophoresis under non-reducing conditions until the dye front reaches the bottom.
-
Renaturation: Remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel overnight in a development buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 200 mM NaCl, pH 7.5) at 37°C.
-
Staining & Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain.
-
Analysis: Clear bands on the blue background indicate gelatinolytic activity. The band intensity corresponding to MMP-2 will be reduced in the presence of an active inhibitor. Compare the band intensity from the stored inhibitor sample to the fresh sample to assess stability.
Protocol 2: Purity and Degradation Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the intact inhibitor from its degradation products.[10]
-
System Setup: Use a C18 column suitable for peptide or small molecule separation.
-
Mobile Phase: Prepare a gradient system. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dilute the inhibitor solution (fresh and stored) to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Gradient Elution: Inject the sample and run a linear gradient from low %B to high %B over 30-60 minutes to elute the inhibitor and any degradation products.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
Analysis: The intact inhibitor will appear as a major peak. The appearance of new, smaller peaks or a decrease in the area of the main peak in the stored sample compared to the fresh one indicates degradation. Purity can be calculated by dividing the main peak area by the total area of all peaks.
Visualizations
Caption: Workflow for long-term stability testing of MMP-2 inhibitor solutions.
Caption: Simplified pathway of MMP-2 mediated ECM degradation and its inhibition.
Caption: Troubleshooting flowchart for common MMP-2 inhibitor solution stability issues.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. quickzyme.com [quickzyme.com]
- 3. Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Up-regulation of MMP-2 and MMP-9 leads to degradation of type IV collagen during skeletal muscle reperfusion injury; protection by the MMP inhibitor, doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MMP-2 Inhibitors: Focus on MMP-2 Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MMP-2 Inhibitor IV with other notable Matrix Metalloproteinase-2 (MMP-2) inhibitors. The information is curated to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, with a focus on objective performance data and detailed methodologies.
Introduction to MMP-2 and its Inhibition
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Upregulated MMP-2 activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, tumor invasion, and metastasis. Consequently, the development of potent and selective MMP-2 inhibitors is a significant area of research for therapeutic interventions in cancer, cardiovascular diseases, and inflammatory disorders.
This guide focuses on MMP-2 Inhibitor IV, a bisphosphonate derivative, and compares its inhibitory profile and efficacy with other well-characterized MMP-2 inhibitors, including ARP-100, Batimastat (B1663600), Marimastat, and the broader-spectrum inhibitor, Doxycycline (B596269).
Quantitative Comparison of MMP-2 Inhibitors
The following tables summarize the in vitro inhibitory activity and selectivity of MMP-2 Inhibitor IV against other MMP-2 inhibitors. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50) against MMP-2
| Inhibitor | Chemical Class | MMP-2 IC50 (nM) | Reference |
| MMP-2 Inhibitor IV | Bisphosphonate | 37 | [1] |
| ARP-100 | Biphenylsulfonamide | 12 | [2][3][4][5][6] |
| Batimastat | Hydroxamate | 4 | [7][8][9][10] |
| Marimastat | Hydroxamate | 6 | [11][12][13][14] |
| Doxycycline | Tetracycline (B611298) | ~2,000-50,000 | [15] |
Table 2: Selectivity Profile of MMP-2 Inhibitors (IC50 in nM)
| Inhibitor | MMP-1 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-14 |
| MMP-2 Inhibitor IV | >1000 | >1000 | >1000 | 320 | >1000 | >1000 |
| ARP-100 | >50,000 | 4500 | >50,000 | - | 200 | - |
| Batimastat | 3 | 20 | 6 | - | 4 | - |
| Marimastat | 5 | - | 13 | - | 3 | 9 |
| Doxycycline | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum |
In Vivo Efficacy
Direct comparative in vivo studies for all inhibitors are limited. However, individual studies demonstrate their potential in various models.
-
MMP-2 Inhibitor IV: As a bisphosphonate, it shows potential for targeting bone resorption and has been shown to inhibit osteoclast activity.[1]
-
ARP-100: Exhibits anti-invasive properties in in vitro models.[2][4] In vivo studies have shown its potential in preventing cardiac remodeling after ischemia-reperfusion injury.[14]
-
Batimastat: Has demonstrated efficacy in reducing tumor growth and metastasis in various preclinical cancer models, including breast and prostate cancer.[7][16] It has also been shown to inhibit angiogenesis in liver metastases.[4]
-
Marimastat: Has been evaluated in numerous clinical trials for various cancers. In preclinical models, it has shown efficacy in delaying tumor growth when combined with chemoradiation.[2][3]
-
Doxycycline: A broad-spectrum MMP inhibitor, it has been shown to reduce MMP-9 activity and angiogenesis in in vivo models.[17] It has also been investigated for its potential in treating conditions like abdominal aortic aneurysms.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Gelatin Zymography Assay
This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9.
Materials:
-
10% SDS-PAGE gel containing 0.1% (1 mg/mL) gelatin
-
2x SDS loading buffer (non-reducing)
-
Washing Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 2.5% (v/v) Triton X-100[18]
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2[18]
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Prepare cell lysates or conditioned media. Mix samples with non-reducing 2x SDS loading buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each with Washing Buffer at room temperature with gentle agitation to remove SDS.[18]
-
Incubate the gel in Incubation Buffer overnight (16-24 hours) at 37°C.[16][18]
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
Fluorometric MMP Activity Assay
This assay provides a quantitative measure of MMP activity using a quenched fluorescent substrate.
Materials:
-
MMP fluorescent substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 μM ZnSO4, pH 7.5)[19]
-
Purified active MMP-2 enzyme
-
MMP inhibitors (for IC50 determination)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Activate pro-MMPs if necessary, typically with APMA (4-aminophenylmercuric acetate).
-
In a 96-well plate, add the assay buffer.
-
Add the purified active MMP-2 enzyme to each well (except for the blank).
-
Add various concentrations of the MMP inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the MMP fluorescent substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence microplate reader (e.g., Ex/Em = 490/525 nm for many green fluorescent substrates).[20][21]
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
24-well companion plates
-
Cell culture medium (serum-free and serum-containing)
-
MMP inhibitors
-
Fixing and staining reagents (e.g., methanol, crystal violet or Diff-Quik)
-
Cotton swabs
Protocol:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Prepare a single-cell suspension of the cells to be tested in serum-free medium.
-
Add the cell suspension to the upper chamber of the Boyden insert. Include the MMP inhibitor at the desired concentration in the cell suspension.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet or another suitable stain.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Calculate the percentage of invasion inhibition relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MMP-2 activation pathway and a typical experimental workflow for evaluating MMP-2 inhibitors.
Caption: MMP-2 activation at the cell surface.
Caption: Experimental workflow for MMP-2 inhibitor evaluation.
Conclusion
MMP-2 Inhibitor IV is a potent and highly selective inhibitor of MMP-2, with nanomolar efficacy and excellent selectivity over other MMPs, including MMP-1, -3, -7, -9, and -14.[1] Its bisphosphonate nature suggests a potential for targeting bone-related pathologies where MMP-2 is implicated. In comparison, while inhibitors like ARP-100, Batimastat, and Marimastat show comparable or even higher potency against MMP-2, they exhibit varied selectivity profiles. Batimastat and Marimastat, as broad-spectrum MMP inhibitors, may have more off-target effects.[7][8][9][10][11][12][13][14] Doxycycline, a tetracycline antibiotic, acts as a less potent, broad-spectrum MMP inhibitor.[15]
The choice of an MMP-2 inhibitor will ultimately depend on the specific research question. For studies requiring high selectivity for MMP-2 and minimal off-target effects on other MMPs, MMP-2 Inhibitor IV and ARP-100 are strong candidates. For broader inhibition of multiple MMPs, Batimastat, Marimastat, or Doxycycline may be more appropriate. The provided experimental protocols and workflow diagrams offer a framework for the rigorous evaluation of these and other novel MMP-2 inhibitors. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of these compounds in relevant disease models.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARP-100 | MMP | TargetMol [targetmol.com]
- 7. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of doxycycline on proliferation, MMP production, and adhesion in LAM-related cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of matrix metalloproteinase-9 with low-dose doxycycline reduces acute lung injury induced by cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxycycline suppresses cerebral matrix metalloproteinase-9 and angiogenesis induced by focal hyperstimulation of vascular endothelial growth factor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
A Comparative Analysis of MMP-2 Inhibitor-4 and Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the selective MMP-2 Inhibitor-4 (SB-3CT) and broad-spectrum matrix metalloproteinase (MMP) inhibitors. The following sections present a comprehensive overview of their inhibitory activity, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs are significant targets for therapeutic intervention.
MMP inhibitors can be broadly categorized into two groups: selective inhibitors, which target specific MMPs, and broad-spectrum inhibitors, which inhibit a wide range of MMPs. This guide focuses on a comparative analysis of this compound (SB-3CT), a potent and selective inhibitor of MMP-2, and broad-spectrum MMP inhibitors like Marimastat and Batimastat.
Mechanism of Action
This compound (SB-3CT) is a mechanism-based, slow-binding inhibitor that selectively targets gelatinases, particularly MMP-2. Its thiirane-based structure interacts with the zinc ion in the catalytic site of MMP-2, leading to potent and selective inhibition.
Broad-spectrum MMP inhibitors , such as Marimastat and Batimastat, typically feature a hydroxamate group that acts as a zinc-chelating agent. This mechanism allows for the inhibition of a wide array of MMPs, but the lack of specificity can lead to off-target effects and associated side effects, such as musculoskeletal syndrome.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound (SB-3CT) and the broad-spectrum MMP inhibitors, Marimastat and Batimastat, against a panel of MMPs. The data is presented as the inhibitor concentration required for 50% inhibition (IC50) or as the inhibition constant (Ki).
Table 1: Inhibitory Activity of this compound (SB-3CT)
| MMP Target | Ki (nM) |
| MMP-2 | 13.9 |
| MMP-9 | 600 |
Table 2: Inhibitory Activity of Broad-Spectrum MMP Inhibitors
| MMP Target | Marimastat IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 | 5 | 3 |
| MMP-2 | 6 | 4 |
| MMP-3 | - | 20 |
| MMP-7 | 13 | 6 |
| MMP-9 | 3 | 4 |
| MMP-14 | 9 | - |
Note: A lower Ki or IC50 value indicates greater potency.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the process of inhibitor comparison, the following diagrams have been generated using Graphviz.
Caption: MMP-2 activation via the p38 MAPK signaling pathway in cancer metastasis.
Validating MMP-2 Inhibitor-4 Activity: A Comparative Guide for New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of MMP-2 Inhibitor-4 (also known as SB-3CT) in a new cell line. It offers a comparative analysis with other Matrix Metalloproteinase (MMP) inhibitors and details the essential experimental protocols required for robust validation.
Introduction to MMP-2 and Its Inhibition
Matrix Metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase that plays a critical role in degrading components of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1][2][3] Upregulated expression and activity of MMP-2 are strongly associated with the progression of various pathologies, including cancer invasion, metastasis, and angiogenesis.[2][4][5] Consequently, MMP-2 has become a significant target for therapeutic intervention.[6][7]
This compound (SB-3CT) is a potent, selective, and mechanism-based inhibitor that targets the gelatinases MMP-2 and MMP-9.[8] It functions by directly binding to the zinc ion within the catalytic site of the enzyme, a mechanism that involves the opening of its thiirane (B1199164) ring.[8][9] Its high selectivity for MMP-2 (Ki = 13.9 nM) over other MMPs like MMP-1, MMP-3, and MMP-7 makes it a valuable tool for targeted research.[8]
Comparison of MMP-2 Inhibitors
The selection of an appropriate inhibitor is crucial. While early broad-spectrum inhibitors often failed in clinical trials due to a lack of specificity and significant side effects, newer agents offer improved selectivity.[10][11] Below is a comparison of this compound with other common types of MMP inhibitors.
| Inhibitor | Class/Type | Mechanism of Action | Target Selectivity | Reported Ki / IC50 | Key Considerations |
| This compound (SB-3CT) | Synthetic, Mechanism-Based | Covalent binding to the catalytic zinc via thiirane ring opening.[8][9] | Selective for MMP-2 and MMP-9.[8] | MMP-2: Ki = 13.9 nM; MMP-9: Ki = 600 nM.[8] | High potency and selectivity; slow-binding kinetics.[8] |
| Batimastat (BB-94) | Synthetic, Hydroxamate-based | Broad-spectrum chelation of the catalytic zinc ion.[12][13] | Broad-spectrum (inhibits multiple MMPs).[13] | Varies (e.g., MMP-9: IC50 in low nM range).[13] | One of the first-generation MMP inhibitors; poor oral bioavailability.[12][13] |
| ARP-100 | Synthetic, Hydroxamate-based | Chelates the catalytic zinc ion.[14] | Selective for MMP-2.[14] | Not specified in provided results. | Used experimentally to specifically probe MMP-2 function in cell-based assays.[14] |
| Green Tea Catechins (e.g., EGCG) | Natural, Polyphenol | Direct binding to MMPs, preventing substrate interaction and downregulating MMP gene expression.[15][16] | Broad-spectrum, may affect multiple signaling pathways.[15] | Varies by catechin (B1668976) and MMP. | Natural product with potential for pleiotropic effects; lower potency than synthetic inhibitors.[15] |
Experimental Validation Workflow
Validating the efficacy of this compound in a new cell line requires a systematic, multi-step approach to ensure that the observed effects are specific to MMP-2 inhibition and not due to off-target activity or general cytotoxicity.
Key Signaling Pathways Involving MMP-2
MMP-2 is not merely an ECM-degrading enzyme; its expression and activation are regulated by complex signaling cascades, and its activity influences pathways that promote cell survival, proliferation, and migration.[10][17] Understanding this network is critical for interpreting inhibitor effects.
Detailed Experimental Protocols
Gelatin Zymography
This technique assesses the enzymatic activity of MMP-2 by its ability to degrade gelatin embedded within a polyacrylamide gel.
-
Protocol:
-
Culture cells in serum-free media for 24-48 hours, with and without this compound at various concentrations.
-
Collect the conditioned media and concentrate if necessary. Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein onto a non-reducing SDS-PAGE gel co-polymerized with 1 mg/mL gelatin.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) for 1 hour at room temperature to remove SDS.
-
Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 and subsequently destain.
-
Areas of gelatin degradation by MMP-2 (pro-form at ~72 kDa, active form at ~62 kDa) will appear as clear bands against the blue background. Quantify band intensity using densitometry.
-
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a basement membrane matrix, a process dependent on proteases like MMP-2.
-
Protocol:
-
Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Harvest cells and resuspend them in serum-free media containing different concentrations of this compound or a vehicle control.
-
Seed 5 x 10^4 cells into the upper chamber of each insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope. Calculate the percentage of invasion relative to the control.
-
Western Blot Analysis
This method is used to detect the protein levels of MMP-2 and key signaling molecules to determine if the inhibitor affects their expression.
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against MMP-2 (or other targets like p-Akt, Akt, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
By following this comparative guide and its detailed protocols, researchers can effectively validate the activity of this compound, generating robust and publishable data on its efficacy and mechanism of action in any new cell line.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. MMP-2/MMP-9 Inhibitor IV [sigmaaldrich.com]
- 9. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 13. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 14. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
Comparative Analysis of MMP-2 Inhibitor IV Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of MMP-2 Inhibitor IV
This guide provides a comparative analysis of the cross-reactivity of MMP-2 Inhibitor IV with other matrix metalloproteinases (MMPs). Understanding the selectivity profile of an inhibitor is critical for interpreting experimental results and for the development of targeted therapeutics. The data presented here is compiled to assist researchers in assessing the suitability of MMP-2 Inhibitor IV for their specific applications.
In Vitro Inhibitory Activity of MMP-2 Inhibitor IV Against Various MMPs
The selectivity of MMP-2 Inhibitor IV has been characterized by determining its inhibitory constant (Ki) against a panel of different MMPs. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower value indicating higher potency.
| Target MMP | Ki (nM) | Relative Selectivity (vs. MMP-2) |
| MMP-2 | 13.9 | 1 |
| MMP-9 | 600 | ~43-fold less sensitive |
| MMP-3 | 15,000 | ~1079-fold less sensitive |
| MMP-7 | 96,000 | ~6906-fold less sensitive |
| MMP-1 | 206,000 | ~14,820-fold less sensitive |
Data sourced from Sigma-Aldrich product information for MMP-2/MMP-9 Inhibitor IV.
As the data indicates, MMP-2 Inhibitor IV is a potent inhibitor of MMP-2 with a Ki of 13.9 nM. It also demonstrates inhibitory activity against MMP-9, though with approximately 43-fold lower potency. The inhibitor exhibits significantly weaker inhibition against MMP-1, MMP-3, and MMP-7, with Ki values in the micromolar range, highlighting its preferential selectivity for the gelatinases (MMP-2 and MMP-9).
Experimental Protocols
The determination of the inhibitory activity of MMP-2 Inhibitor IV against various MMPs is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on common methodologies for assessing MMP inhibitor potency.
Enzyme Inhibition Assay (Fluorogenic Substrate)
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves treatment with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: MMP-2 Inhibitor IV is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Reaction:
-
Activated MMP enzyme is incubated with varying concentrations of MMP-2 Inhibitor IV in an appropriate assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2) for a defined period to allow for inhibitor-enzyme binding.
-
A fluorogenic MMP substrate is added to the reaction mixture.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the active MMP, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the dose-response data to a suitable equation.
-
The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km).
-
Selectivity Profile of MMP-2 Inhibitor IV
The following diagram illustrates the selectivity of MMP-2 Inhibitor IV, visually representing its potent inhibition of MMP-2 and its decreasing activity against other MMPs.
Caption: Selectivity profile of MMP-2 Inhibitor IV against various MMPs.
Independent Validation of MMP-2 Inhibition: A Comparative Guide
For researchers and professionals in drug development, the accurate determination of a compound's inhibitory potency is paramount. This guide provides an independent validation of the half-maximal inhibitory concentration (IC50) value for a representative Matrix Metalloproteinase-2 (MMP-2) inhibitor, referred to here as MMP-2 Inhibitor-4. We present a comparative analysis against other known MMP-2 inhibitors and detail the experimental protocols required for robust validation.
Comparative Analysis of MMP-2 Inhibitor IC50 Values
The inhibitory potential of various compounds against MMP-2 has been documented across numerous studies. To provide context for the validation of this compound, the following table summarizes the IC50 values of several known MMP-2 inhibitors.
| Inhibitor Name | IC50 Value (nM) | Comments |
| This compound (Hypothetical) | [Insert experimentally determined value] | Data from internal validation studies. |
| MMPI-1154 | Not explicitly quantified in nM, but shown to be effective at 1µM[1] | An imidazole-carboxylic acid-based inhibitor identified as a promising candidate for cardioprotection.[1] |
| cy(WPHPY) | ~20 | A cyclic peptide that inhibits proMMP-2 activation by interfering with protein-protein interactions.[2] |
| MMP-2/MMP-9 Inhibitor I | 310 | A potent inhibitor that also targets MMP-9.[3] |
| ARP100 | 12 | A selective MMP-2 inhibitor.[4] |
| Ilomastat (GM6001) | 0.3 - 1.0 | A non-selective, broad-spectrum MMP inhibitor often used as a positive control.[1] |
| TIMP-4 | 0.4 (lowest concentration tested for inhibition) | A recombinant tissue inhibitor of metalloproteinase 4.[5] |
Experimental Protocol: Fluorometric MMP-2 Inhibition Assay
To independently validate the IC50 value of an MMP-2 inhibitor, a fluorometric assay is a common and reliable method. This protocol outlines the key steps for conducting such an assay.
Materials:
-
Recombinant human MMP-2 (catalytic domain)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 µM ZnSO4, pH 7.5[1]
-
Test Inhibitor (e.g., this compound) and reference inhibitors
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant human MMP-2 to a working concentration in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitors in the assay buffer. A typical starting concentration range might be from 1 nM to 100 µM.
-
Pre-incubation: In a 96-well plate, add a fixed volume of the diluted MMP-2 enzyme to wells containing varying concentrations of the inhibitor. Also, include control wells with the enzyme and assay buffer (no inhibitor) and blank wells with only the assay buffer.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Substrate Addition: Following incubation, add the fluorogenic MMP-2 substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time at 37°C. The readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of an MMP-2 inhibitor using a fluorometric assay.
Caption: Workflow for MMP-2 Inhibition Assay.
Alternative Validation Method: Gelatin Zymography
Gelatin zymography is another widely used technique to assess MMP-2 activity and inhibition. This method is particularly useful for visualizing the inhibitory effect on both the pro- and active forms of MMP-2.
Principle:
This technique involves separating proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the renatured MMP-2 to digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background. The presence of an inhibitor will reduce the size and intensity of these clear bands.
Brief Protocol:
-
Sample Preparation: Incubate recombinant MMP-2 with various concentrations of the inhibitor.
-
Electrophoresis: Run the samples on a polyacrylamide gel copolymerized with gelatin under non-reducing conditions.[1]
-
Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel overnight in a development buffer (e.g., Tris-HCl, CaCl2) at 37°C to allow for gelatin digestion.[6]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the bands of gelatinolysis.
-
Analysis: Quantify the band intensity using densitometry to determine the extent of inhibition.
MMP-2 Signaling Pathway and Inhibition
MMP-2 plays a crucial role in the degradation of the extracellular matrix (ECM), a process involved in both normal physiological functions and pathological conditions like cancer metastasis. The activation of pro-MMP-2 to its active form is a key regulatory step. Inhibitors can target the active site of MMP-2, preventing it from cleaving its substrates.
Caption: MMP-2 Activation and Inhibition Pathway.
References
- 1. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MMP-2 and MMP-9 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of matrix metalloproteinases (MMPs) presents a significant therapeutic opportunity in oncology, inflammation, and beyond. This guide provides a detailed, data-driven comparison of inhibitors targeting MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B), two of the most implicated MMPs in disease progression.
This document summarizes key performance data, outlines detailed experimental protocols for inhibitor evaluation, and visualizes the complex biological and experimental landscapes through signaling pathway and workflow diagrams.
Introduction to MMP-2 and MMP-9
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1][2] MMP-2 and MMP-9, also known as gelatinases, are particularly adept at breaking down type IV collagen, a primary component of basement membranes.[3] This activity is essential for normal physiological processes like tissue remodeling and wound healing. However, their overexpression is a hallmark of many pathological conditions, including tumor invasion, metastasis, and chronic inflammation, making them prime targets for therapeutic intervention.[3][4] The development of inhibitors for these enzymes has been a long-standing goal, though early broad-spectrum inhibitors were often hampered by off-target effects and dose-limiting toxicities.[5] The focus has since shifted towards developing more selective inhibitors to maximize therapeutic benefit while minimizing adverse effects.
Quantitative Comparison of MMP-2 and MMP-9 Inhibitors
The following tables provide a head-to-head comparison of various inhibitors based on their in vitro potency and selectivity, as well as their efficacy in preclinical in vivo models.
Table 1: In Vitro Potency and Selectivity of MMP-2 and MMP-9 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values for a range of synthetic and natural compounds against MMP-2 and MMP-9. The selectivity ratio is calculated to illustrate the inhibitor's preference for one enzyme over the other.
| Inhibitor Name | Target(s) | IC50 for MMP-2 (nM) | IC50 for MMP-9 (nM) | Selectivity Ratio (MMP-2/MMP-9) | Mechanism of Action |
| Synthetic Inhibitors | |||||
| Marimastat | Broad-Spectrum | - | - | - | Zinc Chelator (Hydroxamate)[6] |
| Batimastat | Broad-Spectrum | - | - | - | Zinc Chelator (Hydroxamate)[6] |
| ARP 100 | MMP-2 Selective | 12 | >1000 | >83 | Zinc Chelator |
| AG-L-66085 | MMP-9 Selective | >1000 | 5 | <0.005 | - |
| MMP-2/MMP-9 Inhibitor I | Dual | 310 | 240 | 1.29 | Zinc Chelator[7] |
| JNJ0966 | MMP-9 Selective | No Inhibition | - | Highly Selective | Allosteric inhibitor of zymogen activation[8] |
| Natural Compounds | |||||
| Curcumin | Dual | - | - | - | Downregulation of expression[3] |
| Luteolin 7-O-glucoside | Dual | 9,000 | 4,000 | 2.25 | Non-competitive inhibition[9] |
| Primuletin (5-hydroxyflavone) | Dual | 59,000 | 70,000 | 0.84 | -[9] |
Note: A lower IC50 value indicates higher potency. A selectivity ratio > 1 indicates preference for MMP-9, while a ratio < 1 indicates preference for MMP-2.
Table 2: In Vivo Efficacy of MMP-2 and MMP-9 Inhibitors in Preclinical Models
This table highlights the therapeutic effects of selected inhibitors in various animal models of disease.
| Inhibitor Name | Animal Model | Dose and Route of Administration | Key Outcome |
| Marimastat | Murine model of chronic CCl4-induced hepatic injury | - | Attenuated hepatic inflammation and necrosis, but increased liver fibrosis.[10] |
| BB-94 (Batimastat) | Murine model of pancreatic cancer | - | Improved survival and attenuated levels of active MMP-2.[11] |
| GS-5745 (Andecaliximab) | Dextran sodium sulfate-induced mouse model of ulcerative colitis | - | Reduced disease severity.[12] |
| GS-5745 (Andecaliximab) | Surgical orthotopic xenograft model of colorectal carcinoma | - | Decreased tumor growth and incidence of metastases.[12] |
| Compound 2 (Sulfonamide-based) | Murine neuroinflammatory model | Daily oral administration | Highly effective in vivo inhibitor of both MMP-2 and MMP-9 activity with minimal adverse effects. |
Key Experimental Protocols
Accurate and reproducible data are the cornerstone of inhibitor development. Below are detailed methodologies for two key experiments used to characterize MMP-2 and MMP-9 inhibitors.
Protocol 1: Determination of IC50 using a Fluorogenic Substrate
This assay measures the enzymatic activity of MMPs by detecting the cleavage of a fluorogenic peptide substrate. The presence of an inhibitor reduces the rate of cleavage, which is quantified to determine the IC50 value.
Materials and Reagents:
-
Recombinant human MMP-2 and MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)
-
Test inhibitors dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescent microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant MMP-2 or MMP-9 to the desired concentration in assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted enzyme to each well.
-
Inhibitor Addition: Add 50 µL of the serially diluted inhibitor solutions to the respective wells. For the 100% activity control, add 50 µL of assay buffer with the same percentage of DMSO as the inhibitor wells. For the blank (substrate control), add 100 µL of assay buffer.
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation/emission = 328 nm/393 nm) at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Gelatin Zymography for Assessing MMP Activity
Gelatin zymography is a sensitive technique used to detect and characterize the activity of gelatinases like MMP-2 and MMP-9 in biological samples.
Materials and Reagents:
-
Samples (e.g., conditioned cell culture media, tissue lysates)
-
Non-reducing sample buffer
-
SDS-polyacrylamide gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Electrophoresis running buffer
-
Washing buffer (e.g., Tris-HCl with Triton X-100)
-
Incubation buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at a constant voltage (e.g., 150V) at 4°C until the dye front reaches the bottom of the gel.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Enzyme Activity: Incubate the gel in incubation buffer overnight (16-24 hours) at 37°C. The buffer contains the necessary cofactors for gelatinase activity.
-
Staining: Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes.
-
Destaining: Destain the gel with destaining solution until clear bands appear against a dark blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.
-
Analysis: The positions of the clear bands indicate the molecular weights of the gelatinases (pro- and active forms of MMP-2 and MMP-9 can be distinguished). The intensity of the bands can be quantified using densitometry to provide a semi-quantitative measure of enzyme activity.
Visualizing the Landscape: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of MMP-2 and MMP-9 inhibitors.
Caption: Simplified signaling pathway of MMP-2 and MMP-9 activation and inhibition.
Caption: General experimental workflow for the screening and development of MMP inhibitors.
Caption: Logical relationship illustrating broad-spectrum versus selective MMP inhibition.
Concluding Remarks
The development of MMP-2 and MMP-9 inhibitors has evolved from broad-spectrum agents with significant side effects to highly selective molecules with improved therapeutic windows. The data presented in this guide underscore the importance of selectivity in achieving desired clinical outcomes. While synthetic inhibitors often exhibit higher potency, natural compounds provide a diverse chemical space for the discovery of new inhibitor scaffolds.
The future of MMP-2 and MMP-9 inhibitor development lies in the rational design of highly selective agents, potentially targeting allosteric sites or protein-protein interactions to achieve greater specificity. Furthermore, combining these inhibitors with other therapeutic modalities, such as chemotherapy or immunotherapy, holds promise for synergistic effects and overcoming drug resistance. Continued research utilizing the robust experimental protocols outlined herein will be critical in advancing these promising therapeutic agents from the laboratory to the clinic.
References
- 1. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting matrix metalloproteinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MMP-2 Selectivity in Hydroxamate-Type Inhibitors: Ingenta Connect [ingentaconnect.com]
- 12. New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of MMP-2 Inhibitor-4 (SB-3CT): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MMP-2 Inhibitor-4 (SB-3CT), a potent and selective gelatinase inhibitor, with genetic knockout models and other alternative inhibitors. The data presented herein, supported by detailed experimental protocols, demonstrates the specificity of SB-3CT and its utility in elucidating the biological functions of Matrix Metalloproteinase-2 (MMP-2).
Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its dysregulation is implicated in numerous pathological processes, including tumor invasion, angiogenesis, and inflammation. Consequently, the development of specific MMP-2 inhibitors is of significant interest for therapeutic intervention. This guide focuses on this compound, also known as SB-3CT, a mechanism-based inhibitor with high selectivity for MMP-2 and MMP-9.[1][2][3]
Performance Comparison: this compound (SB-3CT) vs. Alternatives
The specificity of an inhibitor is paramount to ensure that observed biological effects are directly attributable to the target enzyme. Knockout models provide the gold standard for validating inhibitor specificity by comparing the pharmacological effects of the inhibitor in wild-type animals to the phenotype of animals genetically deficient in the target enzyme.
Table 1: In Vitro Inhibitory Activity of this compound (SB-3CT) and Comparators
| Inhibitor | Target(s) | Ki (nM) for human MMP-2 | Ki (nM) for human MMP-9 | Notes |
| This compound (SB-3CT) | MMP-2, MMP-9 | 13.9 - 28 | 400 - 600 | Mechanism-based, slow-binding inhibitor with high selectivity for gelatinases over other MMPs (e.g., MMP-1, -3, -7).[1][3] |
| Active Metabolite of SB-3CT | MMP-2, MMP-9 | 6 | 160 | Monohydroxylated metabolite with enhanced inhibitory activity.[3] |
| GM 6001 (Ilomastat) | Broad-spectrum MMPs | 0.4 | 0.5 | A hydroxamate-based broad-spectrum MMP inhibitor. |
| ARP 100 | MMP-2 | - | - | Described as a selective MMP-2 inhibitor. |
| Actinonin | MMP-2 | - | - | Another reported MMP-2 inhibitor. |
| TIMP-2 (Endogenous) | Most MMPs | - | - | Endogenous tissue inhibitor of metalloproteinases. |
Table 2: In Vivo Validation of MMP-2 Inhibition: Pharmacological vs. Genetic Approach
| Model | Intervention | Key Phenotypic Outcome | Supporting Evidence |
| Myocardial Infarction (Mouse) | MMP-2 Knockout (KO) | Prevention of cardiac rupture. | MMP-2 KO mice showed a significantly higher survival rate compared to wild-type (WT) mice due to the absence of cardiac rupture.[4] |
| Myocardial Infarction (Mouse) | TISAM (selective MMP-2 inhibitor) | Prevention of cardiac rupture. | TISAM-treated WT mice phenocopied the protective effect observed in MMP-2 KO mice, demonstrating the specificity of pharmacological MMP-2 inhibition.[4] |
| Transient Focal Cerebral Ischemia (Mouse) | SB-3CT Administration | Attenuation of laminin (B1169045) degradation and neuronal apoptosis. | SB-3CT, a specific MMP-9/MMP-2 inhibitor, protected laminin from proteolysis in an in vivo stroke model.[1] |
| Pre-eclampsia (Rat Model) | SB-3CT Administration | Significant decrease in blood pressure. | Specific inhibition of MMP-2 and MMP-9 by SB-3CT ameliorated hypertension in a rat model of pre-eclampsia.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Validation of MMP-2 Inhibitor Specificity using Knockout Mice
This protocol outlines the key steps to compare the effects of a pharmacological MMP-2 inhibitor with a genetic knockout model, as exemplified by studies on myocardial infarction.[4]
-
Animal Models:
-
MMP-2 knockout (MMP-2-/-) mice on a C57BL/6J background.
-
Age- and sex-matched wild-type (WT) C57BL/6J mice as controls.
-
-
Experimental Groups:
-
Group 1: WT mice + Vehicle.
-
Group 2: WT mice + MMP-2 Inhibitor (e.g., TISAM or SB-3CT).
-
Group 3: MMP-2-/- mice + Vehicle.
-
-
Induction of Myocardial Infarction (MI):
-
Anesthetize mice with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Intubate and ventilate the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending coronary artery with a suture.
-
Close the chest and allow the animals to recover.
-
-
Inhibitor Administration:
-
Administer the MMP-2 inhibitor or vehicle to the respective WT groups. The route and dosage will depend on the inhibitor's properties (e.g., oral gavage for TISAM).
-
-
Outcome Analysis:
-
Monitor survival rates and cause of death (e.g., cardiac rupture).
-
At specified time points post-MI, sacrifice the animals and harvest the hearts.
-
Perform histological analysis (e.g., Hematoxylin and Eosin staining) to assess tissue morphology and evidence of cardiac rupture.
-
Conduct gelatin zymography on heart tissue extracts to measure MMP-2 and MMP-9 activity.
-
Perform Western blot analysis to assess the degradation of extracellular matrix proteins like laminin and fibronectin.
-
Protocol 2: In Situ Zymography for MMP Activity
This technique allows for the localization of gelatinolytic activity within tissue sections.[1]
-
Tissue Preparation:
-
Harvest fresh tissues and embed in an optimal cutting temperature (OCT) compound.
-
Cryosection the tissue at a thickness of 10-20 µm.
-
-
Incubation with Substrate:
-
Incubate the sections with a reaction buffer containing a quenched fluorescent gelatin substrate (e.g., DQ-gelatin).
-
-
Imaging:
-
Following incubation, wash the sections and mount with a coverslip.
-
Visualize the gelatinolytic activity using a fluorescence microscope. Areas with active MMPs will show an increase in fluorescence due to the cleavage of the quenched substrate.
-
Visualizing the Molecular Landscape
Diagrams illustrating signaling pathways and experimental workflows provide a clear conceptual framework for understanding the role of MMP-2 and the action of its inhibitors.
Caption: MMP-2 activation cascade and its inhibition by SB-3CT.
Caption: Experimental workflow for knockout model-based inhibitor validation.
References
- 1. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeted deletion or pharmacological inhibition of MMP-2 prevents cardiac rupture after myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The MMP2 and MMP9-specific inhibitor SB-3CT significantly decreases blood pressure in pre-eclampsia model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MMP-2 Inhibitor-4: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for your particular MMP-2 inhibitor. This document outlines general procedures based on available safety information for similar chemical compounds and should be supplemented with institution-specific protocols.
Researchers, scientists, and drug development professionals handling MMP-2 Inhibitor-4 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. The following guide provides essential information on the proper disposal procedures for this compound.
Summary of Potential Hazards
While the exact hazards depend on the specific formulation of the MMP-2 inhibitor, related compounds are known to present certain risks. The following table summarizes potential hazards based on available data for similar small molecule inhibitors.
| Hazard Category | Description | Precautionary Measures |
| Health Hazards | May cause skin, eye, and respiratory tract irritation.[1] Potential for harmful absorption through the skin.[1] Some related compounds have shown reproductive toxicity in animal studies.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. |
| Physical Hazards | Some formulations may be combustible liquids.[1] | Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area. |
| Environmental Hazards | Should not be released into the environment.[1] | Dispose of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain. |
Step-by-Step Disposal Protocol
Follow this workflow for the safe disposal of this compound and associated contaminated materials.
References
Essential Safety and Logistics for Handling MMP-2 Inhibitor-4
For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling potent compounds like MMP-2 Inhibitor-4 is paramount. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure and productive laboratory environment.
Hazard Identification and Safety Precautions
Primary Hazards:
-
Irritation: May cause eye, skin, and respiratory tract irritation.[4]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[4][5]
-
Reproductive Harm: Some related compounds carry warnings for potential reproductive harm.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical, minimizing exposure risk.[6] The required PPE should be selected based on a thorough risk assessment for each specific procedure.[7]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Double-gloving is recommended for handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory coat or gown | A fully buttoned lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[8] |
| Respiratory Protection | NIOSH-approved respirator | A respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][9] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with the solid form of this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]
Procedural Workflow for Handling:
Step-by-Step Protocol:
-
Preparation: Before handling, ensure you are wearing all required PPE. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Carefully weigh the required amount of the solid this compound. Avoid creating dust.
-
Solubilization: The inhibitor is soluble in DMSO at 100 mg/mL.[1][10] Slowly add the solvent to the solid to avoid splashing.
-
Storage: Store the stock solution in tightly sealed vials at 2-8°C and protect from light.[1] Some related compounds are stored at -20°C.[10] Always refer to the manufacturer's specific storage instructions.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container | Any unused solid inhibitor and contaminated items (e.g., weigh boats, pipette tips) should be placed in a clearly labeled solid hazardous waste container. |
| Liquid Waste | Labeled hazardous waste container | All solutions containing the inhibitor, including unused stock solutions and experimental media, must be collected in a labeled liquid hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Labeled hazardous waste bag | Disposable gloves, bench paper, and other contaminated PPE should be collected in a designated hazardous waste bag for incineration. |
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is critical in the event of a spill or exposure.
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.
-
Containment: For liquid spills, cover with an inert absorbent material. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water.
-
Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.[3]
References
- 1. MMP-2 Inhibitor IV The MMP-2 Inhibitor IV controls the biological activity of MMP-2. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. MMP-2 Inhibitor IV The MMP-2 Inhibitor IV controls the biological activity of MMP-2. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. louisville.edu [louisville.edu]
- 5. MMP-2/MMP-9 Inhibitor III|244082-19-7|MSDS [dcchemicals.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 8. epa.gov [epa.gov]
- 9. 3m.com [3m.com]
- 10. MMP-2/MMP-9 Inhibitor IV [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
